5-Chloropyrimidine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEHAGNDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356172 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-56-8 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloropyrimidine-2-carbonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Chloropyrimidine-2-carbonitrile
Abstract
This compound is a pivotal heterocyclic compound, recognized for its role as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents, necessitates a thorough understanding of its fundamental physical and chemical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 38275-56-8), offering a foundational resource for researchers. The document details key physicochemical parameters, outlines its spectroscopic signature, and presents validated experimental protocols for property determination, ensuring both scientific integrity and practical applicability.
Core Physicochemical Properties
The physical state and solubility of a compound are primary determinants of its handling, reaction conditions, and formulation potential. This compound is a solid at room temperature, a characteristic that influences its storage and dispensation in a laboratory setting.[1] A summary of its key physical properties is presented below.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source(s) |
| CAS Number | 38275-56-8 | [2] |
| Molecular Formula | C₅H₂ClN₃ | [1] |
| Molecular Weight | 139.54 g/mol | [1][3] |
| Appearance | Solid (likely white or off-white) | [1] |
| Melting Point | 78 °C | [2][4][5] |
| Boiling Point | 292 °C at 760 mmHg | [4][6] |
| Density | 1.43 g/cm³ | [5] |
| Solubility | - Low in water- Soluble in dichloromethane, chloroform | [1] |
The structure of this compound, featuring a polar pyrimidine ring and a cyano group, is balanced by its overall molecular size and the presence of a non-polar chloro substituent. This balance results in low aqueous solubility but good solubility in common organic solvents.[1]
Caption: Chemical structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of chemical compounds. The expected spectral data for this compound are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present. For this molecule, the most prominent and diagnostic absorption would be the sharp, strong stretching vibration of the nitrile group (C≡N), typically observed in the 2220-2260 cm⁻¹ region. Other key signals would include C=N stretching vibrations within the pyrimidine ring (around 1525-1575 cm⁻¹) and the C-Cl stretching vibration (around 700 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The pyrimidine ring contains two protons. Due to the asymmetry of the molecule, these protons are chemically non-equivalent and would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent used.
-
¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group would appear in a characteristic region (δ 115-125 ppm). The four carbons of the pyrimidine ring would have shifts influenced by the attached nitrogen and chlorine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (139.54). A characteristic isotopic pattern would be visible due to the presence of chlorine: a peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) for the molecule containing ³⁷Cl at M+2.
Experimental Determination of Physical Properties
To ensure reproducibility and accuracy in research, standardized protocols for determining physical properties are essential. The following sections detail validated methodologies for measuring melting point and assessing solubility.
Protocol for Melting Point Determination
The melting point is a critical indicator of a substance's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end), thermometer.[8]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.[8][9] This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[10]
-
Rapid Determination (Optional): Perform an initial rapid heating to quickly find the approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the measurement with a fresh sample to ensure the result is reproducible.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyrimidinecarbonitrile, 5-chloro- (9CI) CAS#: 38275-56-8 [m.chemicalbook.com]
- 5. This compound?38275-56-8,Purity96%_Tetrahedron Scientific Inc [molbase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. byjus.com [byjus.com]
- 10. westlab.com [westlab.com]
5-Chloropyrimidine-2-carbonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 5-Chloropyrimidine-2-carbonitrile for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical structure, IUPAC nomenclature, and physicochemical properties. The document further explores a validated synthetic pathway, offering mechanistic insights and a detailed experimental protocol. Emphasis is placed on its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a research environment. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction to this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of approved drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. Within this class, this compound (CAS No. 38275-56-8) emerges as a highly valuable and versatile intermediate. The presence of three distinct functional groups—the electron-deficient pyrimidine ring, a reactive chlorine atom at the 5-position, and a cyano group at the 2-position—provides multiple handles for synthetic diversification. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal starting point for constructing complex molecular architectures aimed at high-value biological targets.
Chemical Identity and Properties
A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis and research.
Chemical Structure
The structure consists of a pyrimidine ring substituted with a chlorine atom at position 5 and a nitrile group at position 2.
Caption: Chemical Structure of this compound
IUPAC Name and Key Identifiers
-
IUPAC Name: 5-chloro-2-pyrimidinecarbonitrile[2]
-
Molecular Formula: C₅H₂ClN₃[4]
-
InChI Key: XCZYVEHAGNDPGY-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [4] |
| Melting Point | 63 - 66 °C | [5] |
| Boiling Point | 75 - 76 °C at 13 hPa | [5] |
| Solubility in Water | Low solubility | [4] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, and other common organic solvents | [4] |
Synthesis and Mechanistic Insights
The synthesis of functionalized pyrimidines is a well-established field. This compound can be synthesized through electrophilic chlorination of a suitable pyrimidine precursor. A common and effective method involves the use of N-Chlorosuccinimide (NCS) as the chlorinating agent.
Causality of Reagent Choice:
-
N-Chlorosuccinimide (NCS): NCS is selected as an electrophilic chlorinating agent because it provides a source of "Cl+". The pyrimidine ring, while electron-deficient overall, can be activated towards electrophilic substitution at the C5 position, particularly with activating groups present or under acidic conditions. NCS is a mild, easy-to-handle solid, making it preferable to gaseous chlorine for laboratory-scale synthesis.
-
Acetic Acid (AcOH): Acetic acid often serves as the solvent and a catalyst. It can protonate the pyrimidine ring, further activating it towards electrophilic attack. Its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Electrophilic Chlorination
This protocol is based on established methods for the C5 chlorination of activated pyrimidine systems.[6]
-
Reaction Setup: To a stirred solution of a suitable precursor, such as 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 eq), in glacial acetic acid (AcOH), add N-chlorosuccinimide (NCS) (3.0 eq) in one portion at room temperature (approx. 20 °C).[6]
-
Heating: Protect the reaction mixture with a CaCl₂ drying tube and heat the mixture to approximately 117 °C.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 24 hours).[6]
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing diethyl ether (Et₂O) and water.[6]
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Separate the layers and extract the aqueous layer with additional diethyl ether.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to afford the pure 5-chlorinated pyrimidine derivative.
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with tailored biological activities. The pyrimidine-5-carbonitrile core is a known pharmacophore in various therapeutic areas, particularly oncology.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. Pyrimidine-5-carbonitrile derivatives have been extensively investigated as inhibitors of key kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] The cyano group can act as a hydrogen bond acceptor, while the chloro-substituted position provides a vector for introducing substituents that can target specific sub-pockets of the kinase domain, thereby enhancing potency and selectivity.
-
Anti-proliferative Agents: Novel pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7), often inducing apoptosis and arresting the cell cycle.[8]
Caption: Role of this compound in the drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all operations should be conducted inside a certified chemical fume hood.
GHS Hazard Classification
| GHS Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [3][5] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3][5] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation risk.[10] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[10]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage Recommendations
Store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible substances like strong oxidizing agents.[4][10] Keep the container tightly sealed to prevent moisture absorption and degradation.[4]
Conclusion
This compound is a synthetically tractable and highly valuable building block for drug discovery and development. Its well-defined chemical structure and predictable reactivity allow for the systematic design and synthesis of novel compound libraries. The demonstrated utility of the pyrimidine-5-carbonitrile core in developing potent kinase inhibitors and anti-cancer agents underscores its significance. Adherence to strict safety protocols is mandatory for its handling. For researchers in medicinal chemistry, this compound represents a strategic starting point for programs aimed at discovering next-generation therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 38275-56-8 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloropyrimidine-5-carbonitrile | CAS#:1753-50-0 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Critical Safety and Data Integrity Notice: Ambiguity of CAS Number 38275-56-8
Attention Researchers, Scientists, and Drug Development Professionals:
Our comprehensive analysis of CAS number 38275-56-8 has revealed a critical discrepancy across multiple chemical databases and suppliers. This CAS number is erroneously associated with two distinct chemical entities: 5-Chloropyrimidine-2-carbonitrile and 2-Amino-5-bromo-3-hydroxypyridine . This ambiguity presents a significant risk in a research and development setting, as these compounds possess different physicochemical properties, toxicological profiles, and handling requirements.
This guide will therefore address both compounds separately to ensure scientific accuracy and promote laboratory safety. We urge all personnel to verify the precise chemical identity and corresponding CAS number from their source materials before proceeding with any experimental work.
Part 1: this compound (Correct CAS: 38275-56-8)
Chemical Identity and Overview
This compound is a halogenated pyrimidine derivative. Its structure, featuring a chloro group and a nitrile group on the pyrimidine ring, makes it a versatile building block in organic synthesis, particularly in the agrochemical industry.[1] The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the compound.[1]
Synonyms: 5-chloro-2-pyrimidinecarbonitrile
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClN₃ | [2][3][4] |
| Molecular Weight | 139.54 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Melting Point | 78°C | [2][5] |
| Boiling Point | 292°C | [2][5] |
| Density | 1.43 g/cm³ | [2][5] |
| Flash Point | 130°C | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Safety and Handling
1.3.1 Hazard Identification
This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning
1.3.2 Recommended Personal Protective Equipment (PPE) and Handling
A risk assessment should be conducted before handling. The following diagram outlines a general workflow for safe handling and emergency preparedness.
Caption: General workflow for safe handling and emergency response for this compound.
1.3.3 First Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]
Applications and Research
This compound is primarily used as a precursor and building block in the synthesis of more complex molecules, particularly in the agrochemical sector.[1] Its reactive sites allow for further chemical modifications.
Part 2: 2-Amino-5-bromo-3-hydroxypyridine (Correct CAS: 39903-01-0)
Chemical Identity and Overview
2-Amino-5-bromo-3-hydroxypyridine is a brominated pyridine derivative that serves as a crucial intermediate in pharmaceutical synthesis.[8] Notably, it is a key building block in the synthesis of Lorlatinib, a third-generation ALK (anaplastic lymphoma kinase) inhibitor used in cancer therapy.[9][10] Its structure, containing amino, bromo, and hydroxyl functional groups, allows for diverse chemical transformations.[8]
Synonyms: 2-Amino-5-bromo-3-pyridinol, 5-Bromo-3-hydroxy-2-aminopyridine[11][12]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Amino-5-bromo-3-hydroxypyridine.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [8][13] |
| Molecular Weight | 189.01 g/mol | [8][13] |
| Appearance | Light brown solid, Off-white solid | [8][11] |
| Melting Point | 204-208°C | [11][14][15] |
| Water Solubility | Slightly soluble in water | [11] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature or Refrigerated (0-8°C) | [7][8][11] |
Synthesis Outline
One documented synthesis route involves the hydrolysis of 2-amino-3,5-dibromopyridine using potassium hydroxide in an autoclave, followed by purification via chromatography.[14][15] Another patented method describes a three-step process starting from 2-amino-3-hydroxypyridine, involving ring closure, photocatalytic bromination, and hydrolysis.[9]
Caption: A high-level overview of a synthetic pathway to 2-Amino-5-bromo-3-hydroxypyridine.[9]
Safety and Handling
2.4.1 Hazard Identification
This chemical is considered hazardous by the OSHA Hazard Communication Standard.[7] It may cause skin sensitization, and is harmful if swallowed, in contact with skin, or if inhaled.[13]
-
GHS Hazard Statements (from aggregate data):
2.4.2 Recommended Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7][17] Ensure eyewash stations and safety showers are close to the workstation.[17]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7][17] Contaminated work clothing should not be allowed out of the workplace.[18]
2.4.3 First Aid Measures
-
General Advice: If symptoms persist, call a physician.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
Applications and Research
The primary and most significant application of 2-Amino-5-bromo-3-hydroxypyridine is its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-cancer drug Lorlatinib.[10] It is also utilized in the development of other biologically active molecules, including potential anti-inflammatory and antimicrobial agents, and in the formulation of agrochemicals like herbicides and pesticides.[8] Its structural features also lend it to applications in materials science and coordination chemistry.[8]
Conclusion
The CAS number 38275-56-8 is most accurately assigned to This compound . However, due to its erroneous association with 2-Amino-5-bromo-3-hydroxypyridine (correct CAS: 39903-01-0) in some sources, extreme caution is advised. Professionals must confirm the identity of their material through analytical means and consult the specific Safety Data Sheet (SDS) provided by their supplier before commencing any work. Relying solely on a CAS number that has demonstrated ambiguity could lead to unsafe handling practices and compromised experimental outcomes.
References
- 1. (5-Chloropyrimidin-2-yl)methanamine hydrochloride | 1609409-10-0 | Benchchem [benchchem.com]
- 2. 2-Pyrimidinecarbonitrile, 5-chloro- (9CI) CAS#: 38275-56-8 [m.chemicalbook.com]
- 3. 2-Pyrimidinecarbonitrile, 5-chloro- (9CI) | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 38275-56-8 | CAS DataBase [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 12. 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 5-Chloropyrimidine-2-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloropyrimidine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative data, this guide emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and predictive models to guide solvent selection. By integrating theoretical insights with practical, field-proven protocols, this guide serves as an essential resource for the effective utilization of this compound in a laboratory and process development setting.
Introduction to this compound: A Chemist's Perspective
This compound is a heterocyclic compound with the molecular formula C₅H₂ClN₃.[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a nitrile group, imparts a unique electronic and steric profile that dictates its reactivity and physical properties, most notably its solubility. The electron-withdrawing nature of both the chloro and nitrile substituents, as well as the nitrogen atoms within the pyrimidine ring, creates a molecule with a significant dipole moment, suggesting a preference for polar environments. However, the absence of strong hydrogen bond donors limits its interaction with protic solvents.
Understanding the solubility of this intermediate is paramount for its successful application in synthetic chemistry. Inefficient dissolution can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, lower yields, and the formation of undesirable byproducts. Furthermore, knowledge of its solubility profile is crucial for developing effective purification strategies, such as crystallization, and for the formulation of final active pharmaceutical ingredients (APIs). This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced appreciation requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent. The dissolution process can be conceptualized as a three-step energetic cycle:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice of this compound together.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy required in the first two steps.[2]
Several factors influence the solubility of this compound in organic solvents:
-
Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar pyrimidine derivative. Less polar solvents, such as toluene or hexane, are anticipated to be poor solvents.
-
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. Protic solvents like alcohols (methanol, ethanol) can engage in hydrogen bonding, potentially enhancing solubility, although the strength of these interactions will be a determining factor.
-
Molecular Size and Shape: The relatively small and planar structure of this compound facilitates its intercalation into the solvent structure.[3][4]
-
Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.[3][4]
Predictive Models for Solubility
In the absence of experimental data, several computational models can provide valuable estimations of solubility:
-
Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its physical properties.[5][6][7][8] By calculating various molecular descriptors for this compound, its solubility in different solvents can be predicted.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10][11][12] A solvent with HSP values similar to those of the solute is likely to be a good solvent.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[13][14][15][16][17]
While these predictive tools are powerful, they should be used as a guide for solvent screening, with experimental verification remaining the gold standard.
Qualitative and Estimated Solubility of this compound
Based on its chemical structure and general principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents can be made. It is reported to have low solubility in water and to be soluble in common organic solvents like dichloromethane and chloroform.[1]
Table 1: Qualitative and Estimated Solubility of this compound at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Acetonitrile | Polar Aprotic | Soluble | Good dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderately Soluble | Moderate dipole moment. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Moderate polarity, ether oxygen can act as a hydrogen bond acceptor. |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | Can act as a hydrogen bond donor to the nitrogen atoms of the solute. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but larger alkyl chain may slightly decrease solubility. |
| Isopropanol | Polar Protic | Sparingly Soluble | Larger alkyl chain reduces polarity. |
| Toluene | Nonpolar | Sparingly Soluble | Mismatch in polarity. |
| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity. |
| Water | Polar Protic | Low Solubility | While polar, the lack of strong hydrogen bond donation from the solute limits solubility. |
Note: This table is intended as a guideline for solvent screening. Actual quantitative solubility should be determined experimentally.
Experimental Determination of Solubility: A Validated Protocol
A robust and reproducible experimental protocol is essential for obtaining accurate solubility data. The following section details a comprehensive workflow for the determination of the thermodynamic solubility of this compound using the well-established shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19][20][21]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[18][19]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[18][19][21] Wash hands thoroughly after handling.[19][21]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
I. Preparation of Saturated Solutions
-
To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
II. Equilibration
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
III. Phase Separation
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial sedimentation of the excess solid.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from affecting the concentration measurement.
IV. Concentration Analysis by HPLC
-
Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Sample Preparation: Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standards and the diluted sample solution by a validated HPLC method. A typical reversed-phase method would be suitable.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the diluted sample solution from the calibration curve.[22][23][24][25][26]
V. Calculation of Solubility
Calculate the solubility (S) using the following formula:
S (mg/mL) = C * DF
Where:
-
C = Concentration of the diluted sample determined from the calibration curve (mg/mL)
-
DF = Dilution factor
Data Interpretation and Thermodynamic Insights
The experimentally determined solubility data can be used to gain a deeper understanding of the dissolution process. By measuring the solubility at different temperatures, the thermodynamics of dissolution can be investigated. The van't Hoff equation can be used to determine the enthalpy of dissolution (ΔHsol), which indicates whether the process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).[27]
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. By combining an understanding of the underlying physicochemical principles with a rigorous experimental approach, researchers can effectively navigate the challenges associated with the solubility of this important synthetic intermediate. The provided protocols and theoretical insights are designed to empower scientists in drug discovery and development to make informed decisions regarding solvent selection, reaction optimization, and formulation strategies, ultimately accelerating the path to innovation.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 2. Video: Energetics of Solution Formation [jove.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]
- 8. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. scm.com [scm.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. COSMO-RS - Wikipedia [en.wikipedia.org]
- 17. approcess.com [approcess.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 26. sciforum.net [sciforum.net]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Reactivity Profile of 5-Chloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrimidine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the pyrimidine ring, the chloro substituent, and the nitrile group, impart a distinct reactivity profile that makes it a valuable precursor for the synthesis of a wide array of functionalized molecules.[2] This guide provides a comprehensive overview of the reactivity of this compound, offering insights into its behavior in key organic transformations and providing practical, field-proven protocols for its derivatization.
Core Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Source |
| CAS Number | 38275-56-8 | --INVALID-LINK-- |
| Molecular Formula | C₅H₂ClN₃ | [1] |
| Molecular Weight | 139.54 g/mol | [1] |
| Appearance | Solid (likely white or off-white) | [1] |
| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
The Electronic Landscape and its Influence on Reactivity
The reactivity of this compound is dictated by the interplay of the electronic effects of its constituent functional groups. The two nitrogen atoms in the pyrimidine ring, along with the chlorine atom and the cyano group, are strongly electron-withdrawing. This creates a significant electron deficiency in the pyrimidine ring, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). The chlorine atom at the C5 position further contributes to this electron-poor nature. This electronic arrangement is the primary driver for the molecule's susceptibility to nucleophilic attack.
The nitrile group at the C2 position is a powerful electron-withdrawing group and also serves as a versatile synthetic handle for further transformations. It can undergo hydrolysis, reduction, or participate in cycloaddition reactions, adding another dimension to the molecule's synthetic utility.
Key Reaction Profiles
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the hallmark reaction of this compound. The electron-deficient pyrimidine ring readily undergoes attack by a wide range of nucleophiles at the chlorinated C5 position.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.
References
A Technical Guide to the Spectral Analysis of 5-Chloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the spectral characterization of 5-Chloropyrimidine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supplemented by comparative data from analogous structures.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₅H₂ClN₃, is a substituted pyrimidine ring. The pyrimidine core is a fundamental component of nucleic acids and a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 5-position and a nitrile group at the 2-position offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.
Accurate spectral analysis is paramount for verifying the identity, purity, and structural integrity of this compound in any research and development setting. This guide explains the causality behind the expected spectral features, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to be simple yet highly informative, characterized by a single peak in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 2H | H-4, H-6 |
Insight into the Prediction: The two protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to resonate at a downfield chemical shift (around 9.1 ppm) because of the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. This prediction is supported by the ¹H NMR data of the closely related 5-Bromopyrimidine-2-carbonitrile, which shows a singlet at 9.14 ppm for the corresponding protons. The singlet multiplicity arises from the absence of adjacent protons for coupling.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4, C-6 |
| ~135 | C-2 |
| ~130 | C-5 |
| ~115 | C≡N |
Rationale for Assignments:
-
C-4 and C-6: These carbons are attached to nitrogen and are part of an aromatic system, leading to a significant downfield shift, predicted around 160 ppm.
-
C-2: This carbon is bonded to two nitrogen atoms and the electron-withdrawing nitrile group, placing it at a downfield position, estimated to be around 135 ppm.
-
C-5: The carbon bearing the chlorine atom is also deshielded and is expected to appear around 130 ppm.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the 115-125 ppm range.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a spectrometer with a carbon-observe probe.
-
Lock and shim as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2230 | Strong | C≡N Stretch |
| ~1600-1450 | Medium-Strong | Pyrimidine Ring C=C and C=N Stretches |
| ~800-700 | Strong | C-Cl Stretch |
Interpretation of Key Bands:
-
Aromatic C-H Stretch: The presence of C-H bonds on the aromatic pyrimidine ring will give rise to absorption bands just above 3000 cm⁻¹.
-
Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum will be a strong, sharp absorption band around 2230 cm⁻¹, which is indicative of the nitrile functional group.
-
Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bond will exhibit a strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before use.
-
Collect a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 139 | [M]⁺˙ (Molecular ion with ³⁵Cl) |
| 141 | [M+2]⁺˙ (Isotope peak for ³⁷Cl) |
| 113 | [M - CN]⁺ |
| 104 | [M - Cl]⁺ |
Analysis of Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 139, corresponding to the mass of the molecule with the more abundant ³⁵Cl isotope.
-
Isotope Peak: A characteristic feature for a chlorine-containing compound is the presence of an [M+2]⁺˙ peak at m/z 141, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways could include the loss of the nitrile group (CN, 26 Da) to give a fragment at m/z 113, or the loss of a chlorine radical (Cl, 35 Da) to yield a fragment at m/z 104.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectral Analysis Workflow
A robust structural confirmation of this compound involves a synergistic interpretation of all spectral data.
Caption: Workflow for the structural elucidation of this compound.
This workflow illustrates how the data from each spectroscopic technique are integrated to build a conclusive structural assignment. Mass spectrometry confirms the molecular weight and the presence of chlorine. IR spectroscopy identifies the key nitrile and chloro functional groups. Finally, NMR spectroscopy provides the detailed connectivity of the carbon and hydrogen atoms, confirming the overall structure.
Potential hazards and handling precautions for 5-Chloropyrimidine-2-carbonitrile
An In-depth Technical Guide on the Potential Hazards and Handling Precautions for 5-Chloropyrimidine-2-carbonitrile
Foreword
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling of this compound. The information presented is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure accuracy and promote a culture of safety. Adherence to these guidelines is critical for mitigating the inherent risks associated with this compound.
Compound Overview and Significance
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core, functionalized with both a chloro and a cyano group, offers versatile reactivity for the synthesis of a wide array of complex molecules with potential therapeutic applications. The electrophilic nature of the pyrimidine ring, coupled with the reactivity of the nitrile group, makes it a valuable precursor for creating diverse chemical libraries.
Key Compound Data:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 38275-56-8 |
| Molecular Formula | C₅H₂ClN₃ |
| Molecular Weight | 139.54 g/mol |
| Appearance | White to yellow crystalline solid |
Hazard Identification and Risk Assessment
A thorough understanding of the toxicological profile of this compound is the foundation of a robust safety protocol. The primary hazards are associated with its acute toxicity and irritant properties.
GHS Classification and Hazard Statements:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]
-
Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.[2]
Toxicological Insights:
The toxicity of this compound can be attributed to its chemical structure. The presence of the cyano (-CN) group raises concerns about potential cyanide release upon metabolism, which can interfere with cellular respiration. The chlorinated pyrimidine ring is an electrophilic moiety that can react with biological nucleophiles, potentially leading to cellular damage. While detailed mechanistic studies are not widely available, the established GHS classifications necessitate stringent handling procedures.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining appropriate engineering controls and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[3] This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal and ocular exposure.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[4][5] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.
-
-
Respiratory Protection: When a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
References
Methodological & Application
Introduction: The Strategic Value of 5-Chloropyrimidine-2-carbonitrile
An Application Guide to the Synthesis of Novel Derivatives from 5-Chloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities.[1][2] Pyrimidine derivatives are integral to treatments for cancer, viral infections, and bacterial diseases, largely due to their ability to mimic endogenous nucleic acid bases and interact with key biological targets.[3][4][5] Among the many pyrimidine-based starting materials, this compound stands out as a particularly versatile and powerful building block for the synthesis of novel molecular entities.
This compound, with the chemical formula C₅H₂ClN₃, offers three primary points for chemical modification: the reactive chlorine atom at the C5 position, the versatile carbonitrile group at C2, and the electron-deficient aromatic ring system.[6][7] The strategic placement of the electron-withdrawing nitrile group significantly activates the pyrimidine ring, particularly the C5 position, towards nucleophilic attack. This guide provides detailed application notes and validated protocols for the most critical transformations of this compound, empowering researchers to efficiently generate diverse libraries of novel compounds for drug discovery and development.
Part A: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The displacement of the C5 chlorine atom via Nucleophilic Aromatic Substitution (SNAr) is one of the most fundamental and widely used reactions for this substrate. The inherent electron-deficient nature of the pyrimidine ring, further amplified by the C2-nitrile group, renders the C5 position highly susceptible to attack by a wide range of nucleophiles.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[8][9] First, the nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.[8]
Note: The above DOT script is a template. A chemical drawing tool would be needed to generate the actual image URLs for the structures.
Diagram 1: General Mechanism for SNAr Reaction.
Protocol 1: Synthesis of 5-(Alkylamino)pyrimidine-2-carbonitrile Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Add the corresponding amine (1.2 eq) and the base (DIPEA, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(substituted amino)pyrimidine-2-carbonitrile.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: SNAr with Various Amine Nucleophiles
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | DIPEA | MeCN | 60 | 6 | 88 |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 75 |
| Benzylamine | DIPEA | THF | RT | 8 | 95 |
Note: Conditions and yields are representative and may require optimization for specific substrates.
Part B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.[10] This transformation is invaluable for constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.[2]
Mechanistic Insight: The reaction is driven by a palladium catalyst and follows a well-established catalytic cycle.[11][12]
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 2: Synthesis of 5-Arylpyrimidine-2-carbonitriles
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand like Tri-tert-butylphosphine [P(t-Bu)₃].[13]
-
Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).[10]
-
Anhydrous, degassed solvent system: e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF.[10]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 15 mL per mmol of starting material) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.
-
Filter the combined organic extracts through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to afford the pure 5-arylpyrimidine-2-carbonitrile.
-
Characterization: Verify the product structure via NMR and MS analysis.
Data Summary: Suzuki Coupling with Various Arylboronic Acids
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 91 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 82 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 95 | 78 |
Note: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for each substrate combination.[10]
Part C: Transformations of the 2-Carbonitrile Group
The nitrile moiety at the C2 position is a versatile functional group that can be readily converted into other important functionalities, such as primary amines or carboxylic acids, further expanding the synthetic utility of the pyrimidine core.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a primary aminomethyl group provides a key linker for further derivatization, enabling the attachment of new pharmacophores. Catalytic hydrogenation is a common and effective method.
Mechanistic Insight: The reaction involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond. The substrate adsorbs onto the surface of the metal catalyst (e.g., Raney Nickel or Palladium). Hydrogen molecules also adsorb and dissociate into hydrogen atoms on the metal surface. These reactive hydrogen atoms are then sequentially transferred to the nitrile carbon and nitrogen atoms, leading to the fully saturated primary amine.[14]
Diagram 3: Reduction of a Pyrimidine-2-carbonitrile.
Procedure:
-
Place the 5-substituted-pyrimidine-2-carbonitrile (1.0 eq) and a suitable solvent (e.g., Methanol or Ethanol, often with a small amount of ammonia to prevent secondary amine formation) in a high-pressure hydrogenation vessel.
-
Carefully add the catalyst, such as Raney Nickel (Ra-Ni, ~10% w/w) or 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-substituted-pyrimidin-2-yl)methanamine, which can be purified further if necessary.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 7. This compound | 38275-56-8 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloropyrimidine-2-carbonitrile
Introduction: The Strategic Importance of 5-Substituted Pyrimidine-2-carbonitriles in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. 5-Chloropyrimidine-2-carbonitrile has emerged as a versatile and highly valuable building block for the synthesis of novel drug candidates. The presence of the electron-withdrawing nitrile group at the 2-position and the synthetically tractable chloro group at the 5-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions open a gateway to a diverse array of 5-substituted pyrimidine-2-carbonitriles, which are key intermediates in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with this compound, offering researchers, scientists, and drug development professionals a practical resource for harnessing the full synthetic potential of this important molecule.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[1] In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position, creating a library of biaryl pyrimidine derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]
References
The Strategic deployment of 5-Chloropyrimidine-2-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold and the Rise of a Versatile Building Block
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets.[1] Within the vast landscape of pyrimidine-based synthons, 5-Chloropyrimidine-2-carbonitrile has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutics.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the strategic use of this compound in the design and synthesis of bioactive molecules.
Core Attributes of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in its distinct and tunable reactive sites. The electron-withdrawing nature of the pyrimidine ring, further accentuated by the chloro and cyano substituents, activates the C5 position for nucleophilic aromatic substitution (SNAr).[5][6] The chlorine atom at the 5-position serves as a versatile handle for introducing a wide array of functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This dual reactivity allows for a systematic and modular approach to drug discovery, enabling the rapid generation of compound libraries with diverse chemical functionalities.
Application I: Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.[1] this compound is an excellent starting material for the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][9]
Conceptual Approach: A Modular Design Strategy
The general strategy for synthesizing kinase inhibitors using this compound involves a two-pronged approach:
-
Suzuki-Miyaura Coupling at C5: Introduction of an aryl or heteroaryl moiety at the 5-position to occupy the solvent-exposed region of the ATP-binding pocket. This modification is crucial for modulating potency and selectivity.
-
Functionalization at C2 (via the cyano group) or other positions: While the primary focus of this guide is the reactivity at C5, the 2-cyano group can be hydrolyzed or reduced to introduce further diversity and fine-tune the molecule's properties.
Below is a generalized workflow for the synthesis of a kinase inhibitor library based on the this compound scaffold.
Caption: Synthetic workflow for kinase inhibitor libraries.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, and base is critical and may require optimization for specific substrates.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 mmol, 5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation.[8] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.[11] |
Application II: Synthesis of COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][13] The pyrimidine-5-carbonitrile scaffold has been successfully incorporated into the design of potent and selective COX-2 inhibitors.[12][14]
Conceptual Approach: Leveraging Nucleophilic Aromatic Substitution
A common synthetic strategy for accessing COX-2 inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction to introduce a key pharmacophoric element at the 5-position.[6] This is often followed by further modifications to optimize the molecule's interaction with the COX-2 active site.
Caption: SNAr-based synthesis of COX-2 inhibitors.
Protocol: Nucleophilic Aromatic Substitution of this compound with an Aniline Derivative
This protocol outlines a general procedure for the SNAr reaction between this compound and a substituted aniline. The reactivity of the aniline and the stability of the product will influence the optimal reaction conditions.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA), 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aniline (1.1 mmol) in the chosen solvent (5 mL).
-
Add the base (e.g., DIPEA, 2.0 mmol) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Range/Value | Rationale |
| Nucleophile | Electron-rich anilines or other amines | The nucleophilicity of the amine will affect the reaction rate. Electron-withdrawing groups on the aniline may require more forcing conditions.[6] |
| Base | DIPEA, Et₃N, K₂CO₃ | A non-nucleophilic organic base is often preferred to scavenge the HCl generated during the reaction without competing with the primary nucleophile. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are typically used to facilitate the SNAr reaction. |
| Temperature | Room Temperature to 100 °C | The reaction temperature depends on the reactivity of the nucleophile and the stability of the product. |
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile building block in medicinal chemistry. Its predictable reactivity and the ability to undergo sequential, site-selective modifications make it an invaluable tool for the synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this synthon in their drug discovery programs. As our understanding of disease biology continues to evolve, the strategic application of such well-defined chemical scaffolds will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloropyrimidine-2-carbonitrile
Introduction: The Strategic Importance of 5-Chloropyrimidine-2-carbonitrile in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including several approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases in nucleic acids. Within this privileged heterocyclic family, this compound stands out as a highly versatile and reactive building block for the synthesis of novel molecular entities in drug discovery and development.[2][3]
The strategic placement of a chlorine atom at the 5-position, flanked by two ring nitrogens and further activated by an electron-withdrawing nitrile group at the 2-position, renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and predictable avenue for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space to optimize pharmacological properties. These substituted pyrimidines are integral to the development of kinase inhibitors, anticancer agents, and other therapeutics.[4][5]
This comprehensive guide provides an in-depth exploration of the SNAr reactions of this compound, offering detailed mechanistic insights, a survey of its reactions with common nucleophiles, and robust, field-proven protocols for its synthetic transformations.
Mechanistic Framework: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds via a classical two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, amplified by the inductive and mesomeric effects of the nitrile group, facilitates the initial attack by a nucleophile.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrile group, which is crucial for its stability.
-
Rearomatization and Expulsion of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
Caption: General SNAr mechanism of this compound.
Synthetic Applications and Protocols
The amenability of this compound to SNAr reactions allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, leading to a diverse range of functionalized pyrimidines.
Table 1: Summary of Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Class | Typical Reaction Conditions |
| Nitrogen | Primary/Secondary Amines | 5-Aminopyrimidine-2-carbonitriles | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, EtOH), RT to 80 °C |
| Sulfur | Thiols | 5-(Thioether)pyrimidine-2-carbonitriles | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), 0 °C to RT |
| Oxygen | Alcohols/Phenols | 5-Alkoxy/Aryloxypyrimidine-2-carbonitriles | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane), RT to Reflux |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(Alkyl/Aryl-amino)pyrimidine-2-carbonitriles
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. The choice of base and solvent can be critical and may require optimization for specific amines.
Caption: Workflow for the synthesis of 5-aminopyrimidine-2-carbonitriles.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the amine.
-
Add the base portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aminopyrimidine-2-carbonitrile derivative.[4]
Causality Behind Experimental Choices:
-
Base: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base suitable for many reactions, while DIPEA is a non-nucleophilic organic base that is useful when the amine starting material is sensitive to stronger bases.
-
Solvent: DMF is a polar aprotic solvent that can dissolve a wide range of reactants and facilitate SNAr reactions. Ethanol is a greener alternative that can be effective for more reactive amines.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Less reactive amines may require heating to achieve a reasonable reaction rate.
Protocol 2: Synthesis of 5-(Arylthio)pyrimidine-2-carbonitriles
This protocol outlines the synthesis of 5-(arylthio)pyrimidine-2-carbonitriles via the reaction of this compound with a thiol. The use of a strong, non-nucleophilic base like sodium hydride is often necessary to deprotonate the thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of this compound in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(arylthio)pyrimidine-2-carbonitrile.[7]
Causality Behind Experimental Choices:
-
Base: Thiols are generally more acidic than alcohols but still require a base for deprotonation to form the more nucleophilic thiolate. NaH is a strong, non-nucleophilic base that efficiently deprotonates thiols. For less sensitive substrates, K₂CO₃ in DMF can also be effective.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with sodium hydride to prevent its reaction with moisture and oxygen in the air.
-
Temperature Control: The initial deprotonation and subsequent nucleophilic attack are often performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 3: Synthesis of 5-Alkoxy/Aryloxypyrimidine-2-carbonitriles
The reaction of this compound with alcohols or phenols generally requires a strong base to generate the corresponding alkoxide or phenoxide, which are significantly more nucleophilic.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add the alcohol or phenol dropwise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 5-alkoxy/aryloxypyrimidine-2-carbonitrile.[8]
Causality Behind Experimental Choices:
-
Strong Base: Alcohols and phenols are weak nucleophiles. A strong base like NaH is necessary to deprotonate them to form the much more reactive alkoxide or phenoxide nucleophiles.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of sodium hydride with water.
-
Heating: Reactions with oxygen nucleophiles are often slower than with nitrogen or sulfur nucleophiles and typically require heating to proceed at a practical rate.
Conclusion and Future Perspectives
This compound is a valuable and reactive building block for the synthesis of a diverse array of 5-substituted pyrimidine-2-carbonitriles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile intermediate. The straightforward nature of these SNAr reactions, coupled with the biological significance of the resulting products, ensures that this compound will continue to be a key player in the ongoing quest for novel therapeutic agents. Further exploration of catalytic methods and the use of a broader range of nucleophiles will undoubtedly expand the synthetic utility of this important heterocyclic compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]
- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Application Note & Protocols: Experimental Setup for the Chlorination of Pyrimidine Rings
Introduction
Chlorinated pyrimidines are foundational building blocks in modern medicinal chemistry and drug development. Their unique electronic properties and ability to participate in nucleophilic aromatic substitution (SNAr) reactions make them indispensable intermediates for creating a diverse array of functionalized molecules.[1][2] The strategic placement of a chlorine atom on the pyrimidine ring transforms it into a versatile scaffold, enabling the synthesis of compounds with significant therapeutic potential, including antiviral, antibacterial, and anticancer agents.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups for the chlorination of pyrimidine rings. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring both scientific rigor and practical success. We will explore the two primary strategies for pyrimidine chlorination: the conversion of hydroxyl groups (pyrimidinones) and the direct chlorination of C-H bonds.
Part 1: Strategic Selection of a Chlorination Method
The choice of chlorination strategy is dictated primarily by the starting material and the desired regiochemistry. The following decision tree illustrates the logical process for selecting the appropriate method.
Caption: Decision workflow for selecting a pyrimidine chlorination strategy.
Part 2: Deoxychlorination of Hydroxypyrimidines (Pyrimidinones)
The most established and widely used method for synthesizing chloropyrimidines is the deoxychlorination of the corresponding hydroxypyrimidines or their tautomeric pyrimidinone forms.[5] This transformation is critical for converting readily available starting materials like uracil into versatile dichloro-intermediates.[6]
Mechanism and Reagent Rationale
The reaction typically employs phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diethylaniline or pyridine.[7][8]
-
Activation of the Carbonyl: The lone pair on the pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack: This forms a highly reactive phosphorodichloridate intermediate. A chloride ion, either from POCl₃ itself or from the dissociation of the intermediate, then attacks the activated carbon (C2 or C4).
-
Elimination: The phosphate leaving group is eliminated, resulting in the formation of the aromatic chloropyrimidine.
The use of a high-boiling tertiary amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction and can also serve as a catalyst.[7] For large-scale preparations, solvent-free methods using equimolar amounts of POCl₃ and pyridine in a sealed reactor have been developed to improve safety, economy, and environmental impact.[8][9][10]
Key Reagents & Their Roles
| Reagent | Role | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Primary chlorinating agent and solvent. | Highly corrosive, toxic, and reacts violently with water.[11] Must be handled in a fume hood with appropriate PPE.[12][13] |
| Phosphorus Pentachloride (PCl₅) | Co-reagent, can increase reactivity. | Often used with POCl₃ for less reactive substrates.[14][15] Highly moisture-sensitive. |
| Thionyl Chloride (SOCl₂) | Alternative chlorinating agent. | Can be effective, sometimes with catalysts like DMAP.[16] Generates SO₂ and HCl gas. |
| N,N-Diethylaniline or Pyridine | Base/Catalyst. | Neutralizes HCl byproduct, preventing side reactions. Pyridine is often used in equimolar, solvent-free protocols.[8][10] |
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol is adapted from established procedures for the large-scale chlorination of hydroxypyrimidines.[6][17]
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Chloroform (CHCl₃)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add uracil (e.g., 0.82 mol) to phosphorus oxychloride (e.g., 400 ml).[6]
-
Heating: Heat the mixture to reflux (approx. 106-110°C) with vigorous stirring. The reaction is typically complete within 3.5 to 4 hours.[6] Monitor the reaction progress by TLC if desired.
-
Removal of Excess Reagent: After cooling the reaction mixture to room temperature, remove the residual phosphorus oxychloride under reduced pressure (vacuum distillation).[6] Caution: This step must be performed carefully in a fume hood as POCl₃ is volatile and toxic.
-
Work-up: Very slowly and cautiously, pour the remaining oily residue onto crushed ice (e.g., 500 g) in a large beaker with stirring.[6] This quenching process is highly exothermic and releases HCl gas. Perform this in an efficient fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with chloroform (e.g., 3 x 150 ml).[6]
-
Neutralization: Combine the organic extracts and wash carefully with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.[6] Further purification can be achieved by distillation or recrystallization.
Part 3: Direct C-H Chlorination of Pyrimidines
Direct C-H activation is a more modern and atom-economical approach to introducing chlorine atoms onto the pyrimidine ring. This method avoids the pre-functionalization required for deoxychlorination.
Mechanism and Regioselectivity
Direct chlorination typically proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring is electron-deficient compared to benzene, making it less reactive towards electrophiles.[3] Therefore, the reaction often requires strong chlorinating agents and sometimes activating groups (e.g., -OH, -NH₂) on the ring to proceed efficiently.[3]
-
Regioselectivity: Electrophilic substitution on the pyrimidine ring preferentially occurs at the C5 position, which is the most electron-rich carbon. The C2, C4, and C6 positions are significantly deactivated by the adjacent nitrogen atoms.[3]
Caption: General workflow for direct C-H chlorination at the C5 position.
Reagents for Direct C-H Chlorination
-
N-Chlorosuccinimide (NCS): A common, solid, and relatively safe source of electrophilic chlorine.[18][19] It is often used in acidic media or with a catalyst to enhance its reactivity.[20]
-
Thionyl Chloride (SOCl₂): Can also be used for direct chlorination under certain conditions, though it is more commonly used for deoxychlorination.
-
Molecular Chlorine (Cl₂): Highly effective but is a toxic gas, requiring specialized handling equipment.
Protocol 2: Direct C5-Chlorination of a Substituted Pyrimidine using NCS
This protocol describes a general method for the selective chlorination of an activated pyrimidine ring at the C5 position.[15][20]
Materials:
-
Substituted pyrimidine (e.g., 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile)
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or Acetic Acid (AcOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for work-up and purification (filtration, chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrimidine substrate in a suitable solvent like carbon tetrachloride or acetic acid.[20]
-
Reagent Addition: Add N-chlorosuccinimide (typically 1.1-1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (e.g., 55°C in AcOH) and stir for several hours (e.g., 2-7 hours).[20] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, the work-up procedure will vary depending on the solvent and substrate.
-
If using CCl₄, the succinimide byproduct can often be removed by filtration. The filtrate is then washed, dried, and concentrated.
-
If using acetic acid, the solvent is typically removed under vacuum, and the residue is taken up in an organic solvent (e.g., Et₂O) and washed with water and sodium bicarbonate solution.[15]
-
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure C5-chlorinated pyrimidine.[15]
Part 4: Safety and Handling
Extreme Caution is Required. The reagents used for pyrimidine chlorination are hazardous and must be handled with appropriate safety precautions.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and causes severe skin and eye burns.[13] Reacts violently with water, releasing toxic HCl gas.[11]
-
Precautions: Always handle in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[21] Ensure an eyewash station and safety shower are immediately accessible.[21]
-
Quenching: Quenching of POCl₃ must be done slowly and cautiously by adding it to ice or an ice/water mixture, never the other way around. Be prepared for a vigorous, exothermic reaction.[9]
-
-
N-Chlorosuccinimide (NCS):
-
Hazards: Strong oxidizing agent and irritant.
-
Precautions: Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Part 5: Characterization
Successful chlorination can be confirmed using standard analytical techniques.
| Technique | Expected Outcome |
| ¹H NMR | Disappearance of the proton signal at the site of chlorination (for C-H chlorination) or shifts in adjacent proton signals. |
| ¹³C NMR | A significant downfield shift for the carbon atom now bonded to the chlorine. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the chlorinated product's mass. The characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approx. 3:1) will be observable. |
| Melting Point (m.p.) | A sharp melting point consistent with literature values for the pure product. |
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opcw.org [opcw.org]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lanxess.com [lanxess.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 17. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 18. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-pyrimidine-5-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic methodologies for constructing 2-amino-pyrimidine-5-carbonitriles, a core scaffold in modern medicinal chemistry. As a privileged structure, this pyrimidine derivative serves as a crucial building block for a wide array of biologically active compounds, including potent kinase inhibitors used in antiviral and anticancer drug discovery.[1][2] The protocols and explanations herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, empowering researchers to confidently synthesize and modify these valuable molecules.
Strategic Overview of Synthesis
The construction of the 2-amino-pyrimidine-5-carbonitrile core is most effectively achieved through cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors in a single synthetic operation. The most prevalent and versatile strategy is a one-pot, three-component reaction analogous to the Biginelli reaction, which brings together an aldehyde, a source of two carbon atoms (typically malononitrile), and a nitrogen-donating species (guanidine).[3][4] This approach is highly convergent and atom-economical.
Alternative strategies include two-step procedures where an intermediate α,β-unsaturated nitrile is first synthesized and then cyclized with guanidine.[5] Understanding potential side reactions or rearrangements, such as the Dimroth rearrangement, is also critical for ensuring product purity and correct structural assignment.[6][7]
Logical Workflow for Synthesis
The general workflow for the primary synthetic route is outlined below. This multi-step, one-pot process is efficient and forms the basis of the detailed protocols in this guide.
Caption: One-pot synthesis workflow for 2-amino-pyrimidine-5-carbonitriles.
Primary Synthetic Route: One-Pot Three-Component Cyclocondensation
This method is the most direct and widely applied for synthesizing a diverse library of 2-amino-4-aryl-pyrimidine-5-carbonitriles. The reaction's success hinges on the sequential formation of C-C and C-N bonds in a single pot.
Causality and Mechanism
The reaction proceeds through a well-established cascade mechanism.[4][7][8]
-
Knoevenagel Condensation: A base (e.g., K₂CO₃, NaOMe) abstracts a proton from the active methylene group of malononitrile, generating a carbanion. This nucleophile attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields an α,β-unsaturated nitrile intermediate (a benzylidene malononitrile derivative if an aromatic aldehyde is used).
-
Michael Addition: Guanidine, acting as a nucleophile, attacks the electrophilic β-carbon of the unsaturated intermediate. This 1,4-conjugate addition forms a new C-N bond and generates an acyclic adduct.
-
Cyclization and Aromatization: The terminal amino group of the guanidine moiety then attacks one of the nitrile groups in an intramolecular cyclization, forming a dihydropyrimidine ring. This intermediate readily undergoes oxidation (often spontaneously in air or with mild oxidants) to achieve aromatization, yielding the stable 2-amino-pyrimidine-5-carbonitrile product.[4]
Reaction Mechanism Diagram
Caption: Mechanistic pathway of the three-component synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 2-amino-4-aryl-pyrimidine-5-carbonitrile.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Guanidine hydrochloride (1.2 mmol, 115 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) or Ammonium Chloride (as catalyst)[3]
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add ethanol (20 mL) as the solvent. The use of a green solvent like ethanol is preferred over harsher alternatives. Some protocols also report success under solvent-free conditions, heating the neat mixture of reagents.[3]
-
Heat the reaction mixture to reflux (approximately 78-80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). Reactions are typically complete within 2-6 hours.
-
Alternative Heating: For a green chemistry approach, microwave irradiation can be employed.[10] In a dedicated microwave vial, combine the reagents and heat at 100-120°C for 10-30 minutes. This significantly reduces reaction time.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of crushed ice with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) to remove inorganic salts and any water-soluble impurities.
-
Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as absolute ethanol or a DMF/water mixture, to obtain the pure 2-amino-4-aryl-pyrimidine-5-carbonitrile.[9]
The Dimroth Rearrangement: A Note on Isomerization
Researchers working with pyrimidines and related N-heterocycles should be aware of the Dimroth rearrangement. This is a thermally or catalytically induced isomerization where endocyclic and exocyclic nitrogen and carbon atoms appear to switch places.[6] In the context of substituted 2-aminopyrimidines, this rearrangement can occur under acidic or basic conditions, leading to the formation of a thermodynamically more stable isomer.[7][12]
The mechanism involves a ring-opening of the pyrimidine to an acyclic intermediate, followed by bond rotation and re-closure.[6][7] It is crucial to characterize the final product thoroughly using techniques like NMR and Mass Spectrometry to confirm that the desired constitutional isomer has been synthesized and that no unexpected rearrangement has occurred.
Conceptual Diagram of Dimroth Rearrangement
Caption: Conceptual flow of the Dimroth rearrangement in pyrimidines.
Data Summary: Comparison of Synthetic Conditions
The choice of catalyst, solvent, and energy source can significantly impact reaction time and yield. The following table summarizes typical conditions reported in the literature.
| Method | Key Reagents | Catalyst / Base | Solvent | Conditions | Typical Yield | Reference |
| Conventional Heating | Aldehyde, Malononitrile, Guanidine | K₂CO₃ / NaOAc | Ethanol / Water | Reflux, 2-6 h | 60-85% | |
| One-Pot (Catalyst) | Aldehyde, Malononitrile, Urea/Thiourea | NH₄Cl | Solvent-free | 120-130°C, 30-45 min | 85-95% | [3] |
| Microwave-Assisted | β-Ketoester, Guanidine HCl | K₂CO₃ | Solvent-free | MW, 100-120°C, 10-30 min | 70-90% | [10] |
| Ultrasound-Assisted | Chalcone, Guanidine | K₂CO₃ | Ethanol | Sonication, 45 min | ~85% | [5] |
Conclusion
The synthesis of 2-amino-pyrimidine-5-carbonitriles is well-established, with the three-component cyclocondensation reaction offering the most robust and flexible route. By understanding the underlying mechanism and the key reaction parameters, researchers can efficiently produce a wide range of these important heterocyclic compounds. The adoption of green chemistry techniques, such as microwave-assisted synthesis and the use of non-hazardous solvents, further enhances the utility and sustainability of these protocols. Careful final product characterization is always recommended to confirm structural integrity and rule out potential isomerizations like the Dimroth rearrangement.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Chloropyrimidines
Welcome to the technical support center for Suzuki coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Chloropyrimidines are valuable building blocks in medicinal chemistry, but their electron-deficient nature and potential for catalyst inhibition can present unique challenges in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low to No Yield of the Desired Product
Q: My Suzuki coupling reaction with a chloropyrimidine has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Achieving a high yield in the Suzuki coupling of chloropyrimidines hinges on several critical factors. The electron-deficient nature of the pyrimidine ring can make the C-Cl bond difficult to activate, and the nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation.[1][2] A systematic approach to troubleshooting is essential.
1. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is paramount for activating the relatively inert C-Cl bond of chloropyrimidines.
-
Problem: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1]
-
Solution: Employ more active catalytic systems. Catalysts featuring bulky, electron-rich phosphine ligands (often called Buchwald ligands), such as XPhos, SPhos, and RuPhos, are designed to facilitate the oxidative addition step with aryl chlorides.[3][4] N-heterocyclic carbene (NHC) ligands also offer a highly effective alternative.[1]
2. The Critical Role of the Base
The base is not just a proton scavenger; it is a key player in the transmetalation step of the catalytic cycle.
-
Problem: Weak bases like NaHCO₃ or K₂CO₃ may not be effective enough for this reaction.
-
Solution: Stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more successful in promoting the reaction.[1][5] The choice of base can also influence the solubility of the boronic acid and affect the overall reaction kinetics.
3. Solvent System Optimization
The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and can also influence the reaction mechanism.[6][7]
-
Problem: A single solvent may not be optimal for all components.
-
Solution: A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/water.[5][8] Alcoholic solvent mixtures have also been shown to enhance reactivity, sometimes allowing for lower reaction temperatures.[9] It's important to ensure the chosen solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[9]
4. Reaction Conditions: Temperature and Time
-
Problem: Insufficient thermal energy can lead to a sluggish or incomplete reaction. Conversely, excessive heat can cause decomposition of the catalyst, starting materials, or products.[10]
-
Solution: A typical starting point for these reactions is between 80-110 °C.[11] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.[11] Microwave-assisted synthesis can be a powerful tool, often dramatically reducing reaction times (e.g., to 15 minutes) and improving yields, even at lower catalyst loadings.[8][12]
5. Reagent Quality and Stability
-
Problem: The purity of all reagents is critical. Boronic acids, in particular, can be susceptible to decomposition through protodeboronation, a side reaction that replaces the C-B bond with a C-H bond.[10][13]
-
Solution: Always use fresh, high-purity reagents. If you suspect your boronic acid has degraded, it's best to use a fresh batch or repurify the existing material.
Issue 2: Regioselectivity Problems with Dichloropyrimidines
Q: I am using a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) and obtaining a mixture of products or reaction at the wrong position. How can I control the regioselectivity?
A: For dichloropyrimidines, the different chlorine positions have distinct reactivities. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive and will typically undergo Suzuki coupling first.[9][12] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[12]
-
To achieve monosubstitution at the C4 position: Careful control of stoichiometry is key. Using a slight deficiency or an equimolar amount of the boronic acid can favor the formation of the C4-substituted product.
-
For disubstitution: If the goal is to substitute both chlorine atoms, a one-pot, two-step approach can be effective. This involves performing the first coupling at a lower temperature (e.g., 55 °C) to favor reaction at the C4 position, followed by the addition of a second boronic acid and an increase in temperature (e.g., to 90 °C) to facilitate the second coupling at the C2 position.[9]
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls, suggesting catalyst deactivation. What are the common causes and how can I prevent this?
A: Catalyst deactivation is a common problem, especially with nitrogen-containing heterocycles like pyrimidines.[1][2]
-
Coordination to Nitrogen: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[1] The use of bulky ligands, as mentioned earlier, can help shield the palladium and prevent this deactivating coordination.
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[10] It is crucial to rigorously degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[9][14] A simple method for degassing is to bubble argon through the solvent for several minutes before use.[9]
-
Impure Reagents: Impurities in the starting materials or solvents can also poison the catalyst. Always use high-purity, anhydrous solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand screening for a Suzuki coupling with a chloropyrimidine?
A1: A robust starting point is to screen a few reliable catalyst systems known to be effective for aryl chlorides.[13] Pd(PPh₃)₄ can be a good initial choice due to its common availability.[12] However, for more challenging substrates, it is advisable to also screen a Buchwald-type pre-catalyst system, such as XPhos Pd G2 or SPhos Pd G2.[3]
Q2: How does the electronic nature of the boronic acid affect the reaction?
A2: The electronic properties of the boronic acid can significantly influence the reaction outcome. Electron-rich boronic acids tend to give better yields.[5] Conversely, boronic acids with electron-withdrawing groups can be more prone to protodeboronation and may lead to lower yields.[5][13]
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines.[12] The rapid heating can lead to significantly shorter reaction times and often improves yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[8][12]
Q4: What are the most common side reactions in Suzuki couplings of chloropyrimidines?
A4: The most prevalent side reactions are protodeboronation of the boronic acid and homo-coupling of the boronic acid.[10][13] Protodeboronation is often exacerbated by high temperatures and certain bases.[13] Homo-coupling can be minimized by ensuring an efficient cross-coupling catalytic cycle, often by using the aryl halide in a slight excess.
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress should be monitored periodically using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This will help you determine when the starting material has been consumed and prevent unnecessary heating that could lead to side product formation.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice for this substrate. | [12] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [12] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. | [12] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | The wide bite angle of the dppf ligand can promote efficient reductive elimination. | [12] |
| Pd(OAc)₂ | PCy₃ | ~40-50 | A combination that can be effective for some aryl chlorides. | [15] |
Table 2: Solvent Effects on the Suzuki Coupling of 2,4-Dichloropyrimidine
| Solvent | Temperature (°C) | Yield (%) | Notes | Source |
| 1,4-Dioxane/H₂O | 100 | 71 | A standard and reliable solvent system. | [12] |
| DMF/H₂O | 100 | 66 | Another effective polar aprotic solvent mixture. | [12] |
| Isopropanol/H₂O | 80 | 70 | Alcoholic solvents can enhance reactivity at lower temperatures. | [9] |
| Ethylene Glycol | 100 | 50 | A high-boiling polar protic solvent. | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[14]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[14]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[11][14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][11]
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloropyrimidine-2-carbonitrile
Welcome to the technical support center for the purification of 5-Chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound for your critical applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, byproducts, and residual catalysts. Effective purification is paramount to ensure the integrity of your downstream applications. This section addresses specific issues you may encounter during the purification process.
Problem: Low Purity After Initial Work-up
Symptom: Your crude product, after initial extraction and solvent removal, shows significant impurities upon analysis (e.g., by TLC or HPLC).
Probable Causes & Solutions:
-
Incomplete Reaction: The primary cause of low purity is often an incomplete reaction, leaving unreacted starting materials.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Work-up Procedure: The initial aqueous work-up may not be effectively removing all water-soluble impurities or byproducts.
-
Solution: A thorough aqueous wash is critical. Consider multiple extractions with an appropriate organic solvent such as dichloromethane or ethyl acetate.[1] A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove residual water before drying the organic layer.
-
-
Presence of Highly Polar Impurities: Some byproducts may be highly polar and not easily separated by a simple extraction.
-
Solution: A silica gel plug filtration can be a quick and effective way to remove baseline impurities. Dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short column of silica gel, eluting with a non-polar solvent system.
-
Problem: Difficulty in Removing a Specific Impurity
Symptom: A persistent impurity co-elutes with the product during column chromatography or co-crystallizes during recrystallization.
Probable Causes & Solutions:
-
Structurally Similar Impurity: The impurity may have a similar polarity and structure to this compound.
-
Solution: For column chromatography, a systematic approach to solvent system optimization is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can enhance separation.[2] Consider using a different solvent system altogether, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.
-
-
Isomeric Impurities: The synthesis might have produced isomeric byproducts that are challenging to separate.
-
Solution: High-performance flash chromatography or preparative HPLC offers higher resolution for separating closely related compounds.[3]
-
Problem: Product Decomposition During Purification
Symptom: You observe the appearance of new, unknown spots on your TLC plate during column chromatography, or your final product has a lower than expected purity and yield.
Probable Causes & Solutions:
-
Instability on Silica Gel: this compound, like many nitrogen-containing heterocycles, can be sensitive to acidic silica gel, leading to decomposition.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the solvent system. A typical approach is to use a solvent system containing 0.1-1% triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina for chromatography can be beneficial.
-
-
Thermal Instability: The compound may be sensitive to prolonged exposure to heat.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purification of this compound?
For routine purification to achieve high purity (>97%), column chromatography on silica gel is the most common and effective method.[2][5] A well-chosen solvent system, often a gradient of ethyl acetate in hexane, will typically provide good separation from common impurities.
Q2: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound.[6][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid for better peak shape) is a good starting point.[3][6] Purity can be calculated by the area normalization method.[7] Other methods like ¹H NMR can also be used to detect impurities, although it is generally less sensitive than HPLC for this purpose.[7]
Q3: What are the key storage conditions for this compound to maintain its purity?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from moisture and incompatible substances such as strong oxidizing agents and acids.[1] Storage at room temperature is generally acceptable.[5][8]
Q4: Can I use recrystallization for purification?
Yes, recrystallization can be an effective method for purifying this compound, especially for removing less soluble impurities. The choice of solvent is crucial. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed-solvent system can also be employed.[4]
Q5: What are some potential genotoxic impurities (PGIs) I should be aware of?
Depending on the synthetic route, there could be a risk of forming potential genotoxic impurities. For instance, if starting materials with "structural alerts" for genotoxicity are used, they must be carefully controlled and monitored in the final product.[9] It is essential to have a thorough understanding of your synthetic process to identify and mitigate the risk of such impurities.[9]
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of this compound by reversed-phase HPLC.
Instrumentation & Conditions:
-
HPLC System: With a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration of this compound in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the purified product in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak areas in the sample chromatogram to the standard, or by the area normalization method.
IV. Visual Workflow and Data
Purification Decision Workflow
Caption: Decision workflow for the purification of this compound.
Typical HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
V. References
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. --INVALID-LINK--
-
This compound - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. --INVALID-LINK--
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. --INVALID-LINK--
-
2-Chloropyrimidine-5-carbonitrile | CAS#:1753-50-0. Chemsrc. --INVALID-LINK--
-
Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. --INVALID-LINK--
-
This compound, min 97%, 1 gram. CP Lab Safety. --INVALID-LINK--
-
Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. --INVALID-LINK--
-
This compound | 38275-56-8. Sigma-Aldrich. --INVALID-LINK--
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar. --INVALID-LINK--
-
This compound In Stock. Anichem. --INVALID-LINK--
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. --INVALID-LINK--
-
One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents. --INVALID-LINK--
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. --INVALID-LINK--
-
A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Benchchem. --INVALID-LINK--
-
2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0. Abovchem. --INVALID-LINK--
-
CSIR-NEIST, Jorhat. --INVALID-LINK--
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Crystallization of 4-Amino-2-chloronicotinonitrile. Benchchem. --INVALID-LINK--
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 38275-56-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 5-Chloropyrimidine-2-carbonitrile Cross-Coupling
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Chloropyrimidine-2-carbonitrile. Here, we move beyond generic protocols to address the specific challenges posed by this electron-deficient heterocyclic halide. Our focus is on providing a causal understanding of experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Core Principles & Initial Considerations
Q1: What are the primary challenges associated with the cross-coupling of this compound?
A1: The cross-coupling of this compound presents a distinct set of challenges rooted in its electronic and structural properties. Successfully navigating these requires a nuanced approach to catalyst and condition selection.
-
Inherent Unreactivity of the C-Cl Bond: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the oxidative addition step, often the rate-limiting step in the catalytic cycle, more difficult.[1] Achieving high yields necessitates highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2]
-
Catalyst Inhibition by Pyrimidine Nitrogens: The pyrimidine core is an electron-deficient heterocycle. The lone pair electrons on the ring nitrogen atoms can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][3] This "catalyst poisoning" is a primary pathway for catalyst deactivation and a common cause of sluggish or failed reactions.
-
Substrate and Product Stability: The electron-withdrawing nature of the pyrimidine ring and the C2-nitrile group can make the substrate and resulting products susceptible to decomposition or side reactions under harsh conditions, such as high temperatures or strongly basic media.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to address the most common issues encountered during experimental work. We will explore both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, as these are foundational transformations in medicinal chemistry.[4]
Logical Workflow for Troubleshooting Failed Reactions
Before diving into specific questions, it is crucial to have a systematic approach to diagnosing failed reactions. The following workflow provides a logical progression of steps to identify the root cause of low or no product formation.
References
Side product formation in pyrimidine synthesis and how to avoid it
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.
Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] While versatile, it can be prone to side reactions and yield issues.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[3]
Q2: I am observing a significant amount of unreacted starting materials and my yield is very low. What are the key parameters to check?
A2: Low conversion can be attributed to several factors. Here are the most critical parameters to verify:
-
Catalyst: The Biginelli reaction is typically acid-catalyzed.[1][4] Ensure you are using an appropriate Brønsted or Lewis acid catalyst. The concentration and strength of the acid can significantly impact the reaction rate.[5]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[5][6]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[5]
-
Reaction Time & Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.[3]
Q3: My crude product is difficult to purify, and I suspect the presence of Knoevenagel adducts or uncyclized intermediates. How can I confirm this and prevent their formation?
A3: Knoevenagel adducts (from the condensation of the aldehyde and β-ketoester) and open-chain ureides are common byproducts that can complicate purification.[5]
Identification and Mitigation:
-
Characterization: These byproducts can be identified using NMR and mass spectrometry. The Knoevenagel product will lack the urea moiety, while the open-chain intermediate will show all three components but will not be cyclized.[5]
-
Prevention of Knoevenagel Adducts: The formation of the acyliminium ion intermediate from the aldehyde and urea is a key step.[4] Using catalysts that favor this pathway, such as a combination of a Lewis acid and a Brønsted acid, can significantly improve DHPM yields, thereby minimizing the Knoevenagel side product.[5][7]
-
Promoting Cyclization: The failure of the open-chain intermediate to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. Increasing the acid catalyst concentration or strength, or increasing the reaction temperature, can promote the final cyclization-dehydration step.[5]
Troubleshooting Workflow: Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Reaction Pathways: Desired Product vs. Side Products
Caption: Competing reaction pathways in the Biginelli synthesis.
Optimized Protocol for DHPM Synthesis
This protocol is a general guideline for an optimized Biginelli reaction designed to minimize common side products.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Ethanol or solvent-free)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the catalyst.
-
Reaction Conditions: Stir the mixture at a controlled temperature of 60°C.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]
-
Completion: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[3]
-
Work-up: Add a small amount of ethanol and stir for 5 minutes.[3]
-
Isolation: Filter the solid product and wash with cold ethanol.[3]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
Data Summary: Catalyst and Condition Optimization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl (cat.) | Ethanol | Reflux | 18 | 40-60 | --INVALID-LINK-- |
| 2 | Yb(OTf)₃ (10) | None | 100 | 0.5 | 92 | --INVALID-LINK-- |
| 3 | InCl₃ (15) | THF | Reflux | 12 | 90 | --INVALID-LINK-- |
| 4 | WSi/A15 | None | 92 | 1 | 95 | --INVALID-LINK-- |
Note: Yields are highly substrate-dependent. This table provides a comparative overview of different catalytic systems for a model reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Managing reaction temperature for selective pyrimidine functionalization
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the Technical Support Center for Selective Pyrimidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on managing reaction temperature to achieve desired regioselectivity in pyrimidine modifications. As Senior Application Scientists, we synthesize our field-proven insights with established scientific principles to help you navigate the complexities of these powerful reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the fundamental principle behind using temperature to control regioselectivity?
-
How does microwave irradiation differ from conventional heating in pyrimidine functionalization?
-
What are the initial steps to optimize reaction temperature for a novel pyrimidine substrate?
-
How can I distinguish between a kinetic and a thermodynamic product in my reaction?
-
My reaction is giving a mixture of regioisomers. Is temperature the only factor I should consider?
-
-
Troubleshooting Guides by Reaction Type
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
-
Direct C-H Functionalization
-
Halogenation Reactions
-
-
Experimental Protocols
-
General Protocol for Temperature Screening in a Microwave Reactor
-
Protocol for a Kinetically Controlled Halogenation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control regioselectivity?
A: The ability to control regioselectivity by manipulating reaction temperature is rooted in the principles of kinetic versus thermodynamic control.[1][2][3] In a reaction where multiple products can be formed, the product distribution is determined by the reaction conditions.
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the product that forms the fastest (i.e., has the lowest activation energy) will be the major product, even if it is not the most stable.[1][2] These reactions are often irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome larger activation barriers and reactions can become reversible. Under these conditions, the most stable product (the thermodynamic product) will predominate as the reaction reaches equilibrium.[1][2]
Therefore, by carefully selecting the reaction temperature, you can favor the formation of either the kinetic or the thermodynamic regioisomer.
Caption: Kinetic vs. Thermodynamic Pathways.
Q2: How does microwave irradiation differ from conventional heating in pyrimidine functionalization?
A: Microwave-assisted synthesis offers several advantages over conventional oil-bath heating, primarily due to its unique heating mechanism.[3]
-
Heating Mechanism: Conventional heating relies on thermal conduction, which can result in uneven temperature distribution. Microwave irradiation, on the other hand, heats the reaction mixture volumetrically through dielectric heating, leading to more uniform and rapid temperature increases.[3][4]
-
Reaction Times and Yields: The rapid and efficient heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner reaction profiles.[5]
-
Selective Heating: Microwaves can selectively heat polar molecules in the reaction mixture, which can sometimes lead to different outcomes compared to conventional heating.[4]
Q3: What are the initial steps to optimize reaction temperature for a novel pyrimidine substrate?
A: A systematic approach is crucial. We recommend starting with a temperature screening experiment.
-
Literature Precedent: Begin by searching for similar reactions in the literature to establish a reasonable starting temperature range.
-
Scouting Reactions: Set up a series of small-scale reactions at different temperatures (e.g., in 20 °C increments). A microwave reactor is ideal for this due to the speed and precision of heating.[6]
-
Monitoring: Monitor the reactions by a suitable analytical technique (TLC, LC-MS, or GC) to assess conversion and the formation of different isomers.
-
Analysis: Analyze the product ratios at each temperature to determine the optimal conditions for the desired regioselectivity.
Q4: How can I distinguish between a kinetic and a thermodynamic product in my reaction?
A: Identifying the kinetic and thermodynamic products involves observing the product distribution over time and at different temperatures.
-
Low Temperature, Short Reaction Time: The major product formed under these conditions is likely the kinetic product.
-
High Temperature, Long Reaction Time: The major product formed under these conditions, especially if the reaction is allowed to reach equilibrium, is the thermodynamic product.[2]
-
Isomerization Experiment: If you can isolate the suspected kinetic product, you can subject it to the reaction conditions at a higher temperature. If it converts to the other isomer, it confirms that it is the kinetic product and the other is the thermodynamic product.
Q5: My reaction is giving a mixture of regioisomers. Is temperature the only factor I should consider?
A: While temperature is a critical parameter, it is by no means the only one. Regioselectivity in pyrimidine functionalization is a multifactorial issue. Other key factors to consider include:
-
Catalyst and Ligand: In cross-coupling reactions, the choice of palladium source and phosphine ligand can have a profound impact on regioselectivity.[7]
-
Base: The strength and nature of the base can influence the reaction pathway and, consequently, the product distribution.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing regioselectivity.
-
Steric and Electronic Effects: The substituents already present on the pyrimidine ring will exert steric and electronic effects that direct incoming groups to specific positions.
Troubleshooting Guides by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to no yield of desired product. | 1. Suboptimal Temperature: The reaction may be too cool for efficient catalysis or too hot, leading to catalyst deactivation or side reactions.[8] 2. Catalyst Inactivity: The palladium catalyst may be old or deactivated.[9] 3. Poor Base/Solvent Choice: The base may not be strong enough or soluble in the chosen solvent system. | 1. Temperature Screening: Perform a systematic temperature screen (e.g., 80-140 °C) to identify the optimal temperature.[8] Microwave irradiation can expedite this process.[6] 2. Catalyst/Ligand Screening: Try different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[8] 3. Solvent/Base Optimization: Screen different solvent mixtures (e.g., dioxane/water, toluene/water) and bases (e.g., K₂CO₃, K₃PO₄).[10] |
| Mixture of regioisomers (e.g., C2 and C4 substitution on a dichloropyrimidine). | 1. Temperature is promoting a mixture of kinetic and thermodynamic products. 2. Ligand is not providing sufficient steric or electronic control. | 1. Adjust Temperature: Lowering the temperature may favor the kinetic product, while increasing it could favor the thermodynamic product. 2. Change Ligand: Employ bulkier or more electron-rich ligands to enhance selectivity for one position. |
| Significant formation of side products (e.g., homocoupling, protodeboronation). | 1. High Temperature: Elevated temperatures can promote side reactions like the decomposition of the boronic acid (protodeboronation).[8] 2. Oxygen Contamination: Inadequate degassing can lead to oxidative side reactions. | 1. Lower Temperature: Once the optimal temperature for the desired coupling is found, try to run the reaction at the lowest effective temperature to minimize side reactions. 2. Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst. |
Caption: Temperature Optimization Workflow for Suzuki Coupling.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low conversion to the aminated product. | 1. Insufficient Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[5] 2. Inappropriate Catalyst/Ligand System: The chosen ligand may not be suitable for the specific amine and pyrimidine substrates.[11] 3. Base is too weak. | 1. Gradually Increase Temperature: If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring for product formation and decomposition. Microwave heating can be beneficial.[5] 2. Use a More Active Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective.[11] 3. Switch to a Stronger Base: Consider using a stronger, non-nucleophilic base like NaOtBu or LiHMDS. |
| Decomposition of starting materials or product. | 1. Excessive Temperature: The substrates or the product may be thermally unstable at the reaction temperature. | 1. Lower the Temperature: If decomposition is observed, reduce the reaction temperature. 2. Use a More Active Catalyst System: A more efficient catalyst may allow the reaction to proceed at a lower temperature. |
| Poor regioselectivity with dihalopyrimidines. | 1. Temperature favoring a mixture of products. 2. Steric and electronic effects of the substrate and nucleophile. | 1. Temperature Adjustment: As with Suzuki coupling, adjusting the temperature may favor one isomer over the other. 2. Catalyst Control: The choice of ligand can sometimes influence regioselectivity.[12] |
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield or no reaction. | 1. Reaction conditions are too mild. While often run at room temperature, some pyrimidine substrates may require heating. 2. Catalyst poisoning or deactivation. | 1. Increase Temperature: Gradually heat the reaction and monitor its progress. Microwave irradiation can also be effective.[13] 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to prevent oxidative deactivation of the catalyst. |
| Undesired regioselectivity with dihalopyrimidines. | 1. Lack of inherent selectivity between the C2 and C4 positions. Sonogashira reactions can sometimes show little difference in reactivity between these positions.[12] 2. Ligand effects. | 1. Ligand Screening: The choice of phosphine ligand can sometimes control the regioselectivity.[7] 2. Theoretical Studies: In complex cases, computational studies can help predict which position is kinetically and thermodynamically favored for oxidative addition.[14][15] |
Direct C-H Functionalization
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Poor conversion or no reaction. | 1. Insufficient Temperature: C-H activation often requires significant thermal energy to overcome the high activation barrier. | 1. Increase Reaction Temperature: Systematically increase the temperature, monitoring for the onset of the reaction. |
| Mixture of regioisomers. | 1. Multiple C-H bonds with similar reactivity. 2. Temperature is in a range that allows for competing kinetic and thermodynamic pathways. | 1. Temperature Optimization: Carefully screen a range of temperatures. Lower temperatures may favor the kinetically accessible C-H bond, while higher temperatures could lead to the thermodynamically more stable product.[1] 2. Use of Directing Groups: If possible, install a directing group on the pyrimidine ring to guide the metallation to a specific C-H bond.[16] |
| Product decomposition. | 1. Reaction temperature is too high. | 1. Lower Temperature and Extend Reaction Time: Find a balance where the reaction proceeds at a reasonable rate without significant decomposition. |
Halogenation Reactions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low regioselectivity. | 1. Reaction conditions favor a mixture of kinetic and thermodynamic products. Radical halogenations, in particular, can be sensitive to temperature.[1] | 1. Control the Temperature: For reactions that can proceed via different pathways, low temperatures generally favor kinetic control, while higher temperatures favor thermodynamic control.[1] |
| Over-halogenation or side reactions. | 1. Reaction is too vigorous due to high temperature. | 1. Cool the Reaction: Running the reaction at a lower temperature can help to control the reactivity and minimize side reactions. |
Experimental Protocols
General Protocol for Temperature Screening in a Microwave Reactor (Suzuki Coupling Example)
-
Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.6 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[6]
-
Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1) solvent mixture.[6]
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set up a series of experiments to run at different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) for a fixed time (e.g., 15 minutes) with stirring.[6]
-
Work-up and Analysis: After cooling, take an aliquot from each reaction for analysis by LC-MS or GC to determine the conversion and the ratio of regioisomers.
Protocol for a Kinetically Controlled Halogenation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine substrate in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagent Addition: Slowly add the halogenating agent (e.g., a solution of N-bromosuccinimide in the same solvent) dropwise to the cooled solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS while maintaining the low temperature.
-
Quenching: Once the starting material is consumed, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Work-up: Allow the reaction mixture to warm to room temperature and proceed with a standard aqueous work-up and purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Investigation of Selective Microwave Heating Phenomena in the Reactions of 2-Substituted Pyridines* | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 14. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing C-C Bond Formation with Chloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the notoriously poor reactivity of chloropyrimidines in C-C bond formation reactions. The pyrimidine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel drug discovery programs.[1][2] This resource provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during these crucial synthetic transformations.
Understanding the Challenge: The Inertia of the C-Cl Bond
Chloropyrimidines are often the substrates of choice for C-C cross-coupling reactions due to their commercial availability and cost-effectiveness.[1] However, the C-Cl bond on the electron-deficient pyrimidine ring presents a significant activation barrier for common palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. This inertness stems from the strong C-Cl bond and the electronic properties of the pyrimidine ring, which can make the crucial oxidative addition step of the catalytic cycle sluggish.[3]
This guide will address these challenges in a practical, question-and-answer format, providing you with the expert knowledge to optimize your reaction conditions and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My cross-coupling reaction with a chloropyrimidine is not working or giving very low yields. Where should I start troubleshooting?
A: A systematic approach is crucial when dealing with unreactive chloropyrimidines.[4] The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.[3] Given the lower reactivity of chlorides, the choice of a suitable catalytic system is paramount.[4]
Here's a logical workflow for troubleshooting:
Caption: General troubleshooting workflow for chloropyrimidine cross-coupling.
Start by evaluating your catalyst and ligand combination, as this often has the most significant impact. Then, proceed to screen different bases and solvents before optimizing temperature and reaction time. Always ensure your reagents are pure and your reaction is conducted under a strictly inert atmosphere.[1][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the coupling of chloropyrimidines can be challenging.
Q2: My Suzuki-Miyaura reaction is sluggish. Which palladium catalyst and ligand should I use for a 2-chloropyrimidine or a 2,4-dichloropyrimidine?
A: Standard catalysts like Pd(PPh₃)₄ can be effective for some substrates, but often, more specialized systems are required for less reactive chloropyrimidines.[3][4] For electron-deficient aryl chlorides, catalysts supported by bulky, electron-rich phosphine ligands are generally more effective. These ligands stabilize the Pd(0) center and facilitate the oxidative addition step.[5]
Consider screening the following systems:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes | Source |
| Pd(PPh₃)₄ | (none) | 3-5 | A common starting point, effective for some activated substrates. | [4][6] |
| Pd₂(dba)₃ | SPhos, XPhos | 1-3 | Buchwald ligands are excellent for challenging couplings. | [7] |
| Pd(OAc)₂ | SPhos, XPhos | 1-3 | Often used with Buchwald ligands; requires in situ reduction to Pd(0). | |
| PdCl₂(dppf) | (none) | 3-5 | Can be effective, but may require higher temperatures. | [7] |
Q3: I'm using a 2,4-dichloropyrimidine. How can I control the regioselectivity of the Suzuki coupling to favor reaction at the C4 position?
A: For 2,4-dihalopyrimidines, reaction at the C4 position is generally favored over the C2 position.[2][8] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[2] To maximize C4 selectivity, standard conditions using catalysts like Pd(PPh₃)₄ are often sufficient.[6][8]
A study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine consistently yielded the 4-substituted product as the major isomer, with little to no formation of the 2-substituted product.[6][8]
Q4: My reaction still fails even after changing the catalyst. What role does the base and solvent play?
A: The base and solvent are critical and interdependent. The base is essential for the transmetalation step, and its strength and solubility can dramatically affect the outcome.[3] An aqueous mixture of an organic solvent is common, as water can help solubilize the base and boronic acid.
Recommended Solvent and Base Combinations:
| Solvent System | Recommended Bases | Rationale | Source |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | A robust and widely used system for Suzuki couplings. | [6][8] |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | Good for higher temperature reactions. | |
| DMF | K₂CO₃ | Can improve solubility of some substrates. | [9] |
A screening of solvents for the coupling of 2,4-dichloropyrimidine with phenylboronic acid found that a 2:1 mixture of 1,4-dioxane and water provided the optimal yield.[6]
Q5: Can I use microwave irradiation to improve my yields and reaction times?
A: Absolutely. Microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines. They often lead to dramatically reduced reaction times (e.g., 15-20 minutes) and can significantly improve yields, sometimes with lower catalyst loadings.[4][6] For example, optimizing a Suzuki coupling of 2,4-dichloropyrimidine under microwave conditions at 100°C for 15 minutes resulted in an 81% yield.[6]
Stille Coupling
The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents.[10]
Q6: I am attempting a Stille coupling with a chloropyrimidine and seeing no product. What are the key parameters to optimize?
A: Similar to the Suzuki reaction, the catalyst system is paramount. Pd(PPh₃)₄ is a common and often effective catalyst for Stille couplings.[11] However, if you are facing reactivity issues, consider using a ligand like triphenylarsine (AsPh₃) in conjunction with a precursor like Pd₂(dba)₃, which can enhance reactivity.[11]
Key Optimization Parameters for Stille Coupling:
-
Catalyst/Ligand: Start with Pd(PPh₃)₄. If unsuccessful, try Pd₂(dba)₃ with AsPh₃ or P(2-furyl)₃.
-
Solvent: Anhydrous, non-polar solvents like dioxane or toluene are commonly used. DMF can also be effective.[11]
-
Temperature: Stille reactions often require elevated temperatures, typically between 80-110 °C.[11]
-
Additives: The addition of a copper(I) salt (e.g., CuI) can have a synergistic effect and accelerate the reaction.
Caption: Simplified catalytic cycle for the Stille reaction.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[12]
Q7: My Sonogashira coupling of a chloropyrimidine with a terminal alkyne is failing. What are the common pitfalls?
A: The Sonogashira reaction typically relies on a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[12]
Troubleshooting Checklist for Sonogashira Coupling:
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Copper Co-catalyst: Ensure you are using an active source of CuI.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and, in some cases, the solvent.
-
Catalyst System: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is the standard. For unreactive chlorides, more specialized ligands may be needed.
Q8: I am observing significant amounts of alkyne homocoupling. How can I minimize this side reaction?
A: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Use freeze-pump-thaw cycles for best results.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can promote homocoupling. There are numerous "copper-free" Sonogashira protocols available that may provide better results for your specific substrate.
-
Amine Base: Use a high-quality, freshly distilled amine base.
Detailed Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure optimized for regioselective C4-arylation.[6][8]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (3.0 equivalents)
-
1,4-Dioxane and Water (2:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (0.50 mmol), the arylboronic acid (0.50 mmol), Pd(PPh₃)₄ (17.3 mg, 0.015 mmol), and K₂CO₃ (207 mg, 1.50 mmol).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 100 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloropyrimidine.
Protocol 2: General Procedure for Stille Coupling of a Chloropyrimidine
This is a general starting protocol that can be optimized for specific substrates.[11]
Materials:
-
Chloropyrimidine (1.0 equivalent)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous Toluene
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chloropyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Conditions for Pyrimidine Carbonitrile Derivatives
Welcome to the technical support center for the purification of pyrimidine carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Pyrimidine carbonitriles are a significant class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and agrochemicals.[1][2] However, their unique chemical properties can present challenges during purification by column chromatography.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It aims to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of pyrimidine carbonitrile derivatives.
Q1: What is the best stationary phase for purifying pyrimidine carbonitrile derivatives?
A1: For most pyrimidine carbonitrile derivatives, silica gel is the recommended stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.[5][6][7] However, the slightly acidic nature of silica can sometimes lead to the retention of basic pyrimidine compounds.[5] If your derivative is particularly basic or unstable on silica, consider using alumina (basic or neutral) as an alternative.[3][5] For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be an effective choice.[8][9]
Q2: How do I select an appropriate mobile phase for my separation?
A2: The selection of the mobile phase is critical for achieving good separation.[10][11] The ideal approach is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) .[10][12]
-
Start with a non-polar solvent system and gradually increase the polarity. Common starting points for normal-phase chromatography on silica gel include hexane/ethyl acetate or dichloromethane/methanol mixtures.[12]
-
Aim for an Rf value between 0.15 and 0.4 for your target compound on the TLC plate.[13][14] This range generally translates to good separation on a column.[14] The relationship between Rf and column volumes (CV) can be estimated by the equation CV = 1/Rf .[14][15] A lower Rf on TLC means the compound will take more column volumes to elute, allowing for better separation from impurities.[14]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[16]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and suitable for separating compounds with similar polarities.[16][17][18] However, it can lead to band broadening for later-eluting compounds.[17][19]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally preferred for complex mixtures containing compounds with a wide range of polarities.[16][17] This technique results in sharper peaks, reduced analysis time, and improved resolution.[16][17][19]
Q4: My pyrimidine carbonitrile derivative is colorless. How can I monitor the separation?
A4: When dealing with colorless compounds, you cannot visually track the separation.[10] The most common method is to collect fractions and analyze them using Thin-Layer Chromatography (TLC) .[10][20][21][22] By spotting a small amount from each fraction onto a TLC plate and visualizing it under a UV lamp, you can identify which fractions contain your UV-active pyrimidine carbonitrile derivative.[20][21] Other techniques like UV-Vis spectroscopy can also be employed to detect the presence of your compound in the collected fractions.[20]
Q5: What is the difference between dry loading and wet loading, and which one should I use?
A5: Both dry and wet loading are methods to apply your sample to the chromatography column.[23][24]
-
Wet (or liquid) loading involves dissolving the sample in a small amount of the initial mobile phase and carefully adding it to the top of the column.[24] This method is quick and easy but can lead to poor separation if the sample is not very soluble in the mobile phase or if a strong solvent is used for dissolution.[23][25]
-
Dry loading involves pre-adsorbing the sample onto a small amount of stationary phase (like silica gel or Celite) by dissolving the sample in a suitable solvent, mixing it with the adsorbent, and then evaporating the solvent.[23][24][26] The resulting free-flowing powder is then added to the top of the column.[26] Dry loading is often preferred as it can lead to better resolution and sharper bands, especially for compounds with low solubility in the mobile phase.[23][27]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the column chromatography of pyrimidine carbonitrile derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate mobile phase polarity: The solvent system may be too strong or too weak. - Column overloading: Too much sample has been loaded onto the column. - Poor column packing: The presence of air bubbles or channels in the stationary phase.[5] | - Optimize the mobile phase using TLC: Aim for a larger difference in Rf values between your target compound and impurities.[14] - Reduce the sample load: A general rule of thumb is a 1:30 to 1:100 ratio of sample to stationary phase by weight. - Repack the column carefully: Ensure a uniform and tightly packed column bed.[5][28] |
| Compound Stuck on the Column / No Elution | - Mobile phase is too weak (non-polar): The solvent does not have sufficient strength to move the compound. - Compound is too polar for the stationary phase: Strong interactions between the compound and silica gel. - Compound instability: The pyrimidine derivative may be degrading on the acidic silica gel.[3][29] | - Increase the polarity of the mobile phase: Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[10][12] - Switch to a different stationary phase: Consider using alumina or a reversed-phase column.[3] - Use a less acidic stationary phase: Neutralized silica gel or alumina can be beneficial.[5] |
| Streaking or Tailing of Bands | - Sample is not soluble in the mobile phase. - Interactions with the stationary phase: Strong acidic or basic interactions. - Sample loaded in too strong of a solvent. | - Use dry loading: This ensures the compound is properly adsorbed before elution.[23] - Add a modifier to the mobile phase: A small amount of triethylamine can mitigate interactions with acidic silica. For acidic compounds, a small amount of acetic acid can be added. - Dissolve the sample in the weakest possible solvent before loading.[25] |
| Cracked or Channeled Column Bed | - Running the column dry: The solvent level dropped below the top of the stationary phase. - Improper packing: The slurry was not allowed to settle properly. | - Always keep the solvent level above the stationary phase. [28] - Ensure the column is packed evenly and allowed to settle completely. Tapping the column gently during packing can help remove air bubbles.[5][28] |
| Low Recovery of the Compound | - Compound is irreversibly adsorbed onto the stationary phase. - Compound is co-eluting with an impurity. - The compound is volatile and has evaporated. | - Try a different stationary phase or a stronger mobile phase. - Improve the separation by optimizing the mobile phase. - Collect fractions in a cooled receiver if the compound is known to be volatile. |
III. Experimental Protocols & Workflows
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare the TLC plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your origin.
-
Spot the sample: Dissolve a small amount of your crude pyrimidine carbonitrile derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.
-
Prepare the developing chamber: Pour a small amount of your chosen mobile phase into a TLC chamber or a beaker with a watch glass cover. The solvent level should be below the origin line on your TLC plate. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Develop the plate: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[30] Cover the chamber and allow the solvent to travel up the plate through capillary action.[30]
-
Visualize the results: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[30] Allow the plate to dry. Visualize the spots under a UV lamp.
-
Calculate the Rf value: The Retention Factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[30][31]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [31]
-
-
Optimize: Adjust the polarity of your mobile phase until your target compound has an Rf value between 0.15 and 0.4.[13][14]
Workflow for Troubleshooting Poor Separation
Caption: A workflow for troubleshooting poor separation in column chromatography.
Protocol 2: Slurry Packing a Silica Gel Column
-
Prepare the column: Secure a glass chromatography column vertically to a stand.[28] Place a small plug of glass wool or cotton at the bottom to retain the stationary phase.[28][32][33] Add a thin layer of sand on top of the plug.[28][33]
-
Prepare the slurry: In a separate beaker, measure the required amount of silica gel. Add the initial, least polar solvent to the silica gel to create a slurry with a consistency that is easy to pour.[5][32][34] A typical ratio is 1 g of silica to 2-3 ml of solvent.[34]
-
Pack the column: Fill the column about one-third full with the same solvent.[5] Swirl the slurry to ensure it is homogenous and quickly pour it into the column.[5][32]
-
Settle the packing: Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse.[5][32] As the solvent drains, gently tap the side of the column to dislodge any air bubbles and to ensure an even, compact packing.[5][28]
-
Finalize the column: Once all the silica gel has settled and the bed is stable, add a protective layer of sand to the top.[33] Drain the solvent until the level is just at the top of the sand layer.[5] Your column is now ready for sample loading.
Workflow for Sample Loading and Elution
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. biotage.com [biotage.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 20. brainly.com [brainly.com]
- 21. youtube.com [youtube.com]
- 22. homework.study.com [homework.study.com]
- 23. sorbtech.com [sorbtech.com]
- 24. teledynelabs.com [teledynelabs.com]
- 25. biotage.com [biotage.com]
- 26. chemtips.wordpress.com [chemtips.wordpress.com]
- 27. biotage.com [biotage.com]
- 28. quora.com [quora.com]
- 29. arkat-usa.org [arkat-usa.org]
- 30. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 31. Khan Academy [khanacademy.org]
- 32. orgchemboulder.com [orgchemboulder.com]
- 33. m.youtube.com [m.youtube.com]
- 34. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
Preventing decomposition of 5-Chloropyrimidine-2-carbonitrile during reactions
Welcome to the technical support center for 5-Chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of working with this reactive molecule and prevent its decomposition during chemical transformations. Our goal is to ensure the integrity of your reactions and the purity of your products through a deep understanding of the underlying chemical principles.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to its unique electronic properties. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 2-position and the carbon of the nitrile group towards nucleophilic attack. However, this inherent reactivity also makes the molecule susceptible to degradation under various reaction conditions. Understanding the potential decomposition pathways is the first step toward preventing them.
The primary modes of decomposition include:
-
Hydrolysis: Both the nitrile and chloro groups can undergo hydrolysis. The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, while the chloro group can be displaced by water or hydroxide ions to form a hydroxylpyrimidine derivative.
-
Nucleophilic Attack: Besides the desired nucleophilic substitution at the C2 position, strong nucleophiles or bases can also react with the nitrile group.
-
Thermal Decomposition: Elevated temperatures can lead to degradation, the specifics of which can be solvent and substrate-dependent.
-
Catalyst-Induced Decomposition: In transition metal-catalyzed reactions like Suzuki couplings, improper reaction conditions can lead to side reactions and decomposition of the starting material.
This guide will provide practical solutions to mitigate these and other challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound has a brownish tint. Can I still use it?
A slight discoloration may indicate the presence of minor impurities, possibly from slow decomposition upon storage. It is recommended to assess the purity by HPLC or NMR before use. For critical applications, purification by recrystallization or column chromatography is advised. Proper storage in a cool, dry, and dark place under an inert atmosphere is crucial to minimize degradation.[1]
Q2: I am seeing a new spot on my TLC during my SNAr reaction that is more polar than my starting material and product. What could it be?
This is likely a hydrolysis byproduct, such as 5-chloro-pyrimidine-2-carboxamide or 2-hydroxy-5-chloropyrimidine-2-carbonitrile. This can occur if there is residual moisture in your solvent or reagents. Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My Suzuki coupling reaction is not going to completion, and I see significant starting material decomposition. What are the likely causes?
Several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Incorrect Base: The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete reaction. For chloropyrimidines, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.
-
Temperature: While heating is often necessary, excessive temperatures can lead to the thermal decomposition of your starting material. Monitor the reaction closely and maintain the lowest effective temperature.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in SNAr Reaction | 1. Poor Nucleophile Reactivity: The nucleophile may not be strong enough. 2. Insufficient Activation: Reaction temperature may be too low. 3. Solvent Effects: The solvent may not be optimal for the reaction. | 1. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., DIPEA) to increase its nucleophilicity. For weaker nucleophiles, a stronger base (e.g., NaH) might be necessary. 2. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the rate of SNAr reactions. |
| Formation of Multiple Products in SNAr Reaction | 1. Over-reaction/Disubstitution: While less common for this substrate, a strong nucleophile could potentially react at other sites if the reaction is forced. 2. Reaction with the Nitrile Group: Strong, hard nucleophiles (like Grignard reagents) can add to the nitrile. | 1. Use stoichiometric amounts of the nucleophile. Avoid large excesses. Lowering the reaction temperature can also improve selectivity. 2. If reaction at the nitrile is a concern, consider protecting it or using a milder nucleophile. |
| Low Yield in Suzuki Coupling | 1. Homocoupling of Boronic Acid: Presence of oxygen can lead to the homocoupling of the boronic acid. 2. Protodeboronation: The boronic acid can be cleaved by acidic protons or water, especially at elevated temperatures. 3. Inefficient Catalytic Cycle: The chosen palladium catalyst or ligand may not be optimal. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. 2. Use anhydrous solvents and a suitable base. Adding a small amount of a phase-transfer catalyst can sometimes be beneficial. 3. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Buchwald-type ligands can be effective for challenging couplings. |
| Hydrolysis of the Nitrile Group | 1. Presence of Water: Acidic or basic conditions in the presence of water will hydrolyze the nitrile. | 1. Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly. If the desired product is base-sensitive, neutralize the reaction mixture before workup. |
| Dechlorination (Reduction of the C-Cl bond) | 1. Reductive Conditions: Certain reagents or reaction conditions can lead to the reduction of the C-Cl bond. This is a known side reaction for chloropyrimidines.[2] | 1. Avoid strong reducing agents if dechlorination is not the desired outcome. In catalytic hydrogenations, careful selection of the catalyst and conditions is necessary to avoid over-reduction. |
Validated Protocols
The following protocols have been designed to minimize the decomposition of this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for the reaction of this compound with a range of amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: SNAr Reaction Workflow
Caption: Step-by-step workflow for the SNAr reaction.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is designed to minimize side reactions and decomposition during the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane and Water
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon)
Procedure:
-
Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon for at least 30 minutes.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the degassed solvent mixture to the flask via cannula or syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Key Considerations for Suzuki Coupling
Caption: Critical factors for a successful Suzuki coupling reaction.
Analytical Methods for Monitoring Decomposition
Regularly assessing the purity of your this compound and monitoring your reactions for the formation of byproducts is essential.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring the purity of the starting material and the progress of a reaction. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid for peak shaping) can effectively separate the starting material, product, and potential polar byproducts.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown byproducts. The mass-to-charge ratio of unexpected peaks can provide valuable clues about their structure, such as identifying hydrolysis or dechlorination products. The fragmentation patterns of pyrimidine derivatives in mass spectrometry can also offer structural information.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying impurities. The disappearance of the starting material signals and the appearance of new signals corresponding to the product can be used to monitor reaction progress.
By implementing these troubleshooting strategies, validated protocols, and analytical methods, you can significantly improve the success rate of your reactions involving this compound and minimize the formation of unwanted byproducts.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
Optimizing base and solvent conditions for reactions with 5-Chloropyrimidine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloropyrimidine-2-carbonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the common challenges and optimize your synthetic strategies involving this versatile building block.
The unique electronic nature of this compound, characterized by an electron-deficient pyrimidine ring further activated by a nitrile group, makes it a valuable precursor in medicinal chemistry. However, these same electronic properties can present challenges in controlling reactivity and avoiding side reactions. This guide will address these issues in a practical, question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for introducing amine, alcohol, and thiol functionalities onto the pyrimidine core. The electron-withdrawing nature of the pyrimidine nitrogens and the 2-carbonitrile group significantly activates the C5-Cl bond towards nucleophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting for SNAr Reactions
Q1: I am observing low to no conversion in my SNAr reaction with an amine. What are the critical parameters to check?
A1: Low conversion in SNAr reactions with this compound is often linked to the nucleophilicity of the amine, the choice of base, and the solvent system.
-
Nucleophile Reactivity: Less nucleophilic amines, such as anilines with electron-withdrawing groups, will react slower than aliphatic amines. For weakly nucleophilic amines, more forcing conditions (higher temperatures) or a stronger base may be necessary.
-
Base Selection: The role of the base is to neutralize the HCl generated during the reaction. For primary and secondary amines, an excess of the amine nucleophile itself can often serve as the base. However, for less reactive or valuable amines, an external non-nucleophilic base is preferred.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and generally do not introduce competing side reactions.
-
Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used. Ensure they are of high purity to avoid introducing nucleophilic impurities.
-
-
Solvent Effects: Polar aprotic solvents are the gold standard for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices.
-
Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can be used but may lead to competitive solvolysis, where the alcohol acts as a nucleophile, especially at elevated temperatures.[1]
-
Q2: I am seeing a significant amount of an impurity that I suspect is the hydrolysis of the 2-carbonitrile group. How can I prevent this?
A2: The 2-carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly basic aqueous conditions, particularly at elevated temperatures.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Using an inert atmosphere (Nitrogen or Argon) can help to exclude atmospheric moisture.
-
Choice of Base: If hydrolysis is a persistent issue, consider using a non-hydroxide base. Anhydrous K₂CO₃ or DIPEA are good alternatives to aqueous base solutions.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction and degradation.
Data Presentation: Solvent Effects on SNAr Reactions
| Solvent | Dielectric Constant (ε) | General Effect on SNAr Rate | Potential Side Reactions |
| DMSO | 47 | Excellent | Difficult to remove under vacuum |
| DMF | 37 | Very Good | Can decompose at high temperatures |
| NMP | 32 | Very Good | High boiling point |
| Acetonitrile | 37.5 | Good | Lower boiling point may limit reaction temperature |
| THF | 7.6 | Moderate | Generally slower reaction rates |
| Toluene | 2.4 | Poor | Very slow reaction rates |
Data compiled from various sources on organic solvents.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Add the amine nucleophile (1.1 - 1.5 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.) if the amine is not used in excess.
-
Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: SNAr Troubleshooting Workflow
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Chloropyrimidine-2-carbonitrile Derivatives
Introduction: The Structural Significance of Substituted Pyrimidines
In the landscape of modern drug discovery, pyrimidine-based structures are of paramount importance. They form the core scaffold of numerous therapeutic agents, valued for their versatile biological activities. Among these, 5-chloropyrimidine-2-carbonitrile and its derivatives have emerged as critical building blocks, offering multiple reaction sites for the synthesis of complex molecules targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3]
The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological activity. Therefore, unambiguous structural confirmation is a non-negotiable aspect of the synthetic and drug development workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the gold standard for this purpose. This guide provides an in-depth analysis of the characteristic NMR spectra of this compound, offers a comparative analysis with related structures, and details the experimental protocols necessary for acquiring high-fidelity data.
Core Principles: Understanding Substituent Effects in Heteroaromatic NMR
The chemical shifts observed in the NMR spectrum of a pyrimidine derivative are a direct reflection of the electronic environment of each nucleus. The pyrimidine ring itself, with two electronegative nitrogen atoms, creates a distinct electronic landscape compared to a simple benzene ring.
-
¹H NMR: The nitrogen atoms inductively withdraw electron density, generally causing the ring protons to be "deshielded" and resonate at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[4]
-
¹³C NMR: Similarly, the ring carbons adjacent to the nitrogens (the α-carbons) are significantly deshielded, appearing far downfield. The carbon atom situated between the two nitrogens (the γ-carbon) is also deshielded, though to a lesser extent.[5][6]
The addition of powerful electron-withdrawing groups, such as the chloro (-Cl) and carbonitrile (-CN) moieties, further modulates this environment. The chloro group exerts a strong inductive withdrawing effect, while the nitrile group contributes both inductive and anisotropic effects, significantly influencing the chemical shifts of nearby nuclei.
Workflow for NMR Analysis of Pyrimidine Derivatives
The process from sample to final structural confirmation follows a logical and systematic workflow. Each step is critical for ensuring data quality and accurate interpretation.
Caption: Workflow for NMR-based structural analysis.
Detailed NMR Analysis of this compound
The structure of this compound presents a simple yet informative NMR spectrum. The key to interpretation lies in understanding how the two nitrogen atoms, the chloro group, and the nitrile group collectively influence the two remaining ring protons and four ring carbons.
Caption: Structure of this compound.
¹H NMR Spectrum
The ¹H NMR spectrum is characterized by two signals in the aromatic region, corresponding to H-4 and H-6.
-
Chemical Shift: Due to the strong deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nature of the entire ring system, both protons are shifted significantly downfield. They typically appear as a sharp singlet (or two very closely spaced singlets) around δ 9.1-9.2 ppm . The electronic effects of the chloro and cyano groups are transmitted through the ring, contributing to this substantial downfield shift.
-
Multiplicity: H-4 and H-6 are chemically equivalent due to the molecule's symmetry. Therefore, they resonate at the same frequency and appear as a single peak. If substitutions were to break this symmetry, these protons would appear as two distinct doublets, coupled to each other with a small four-bond coupling constant (⁴JHH).
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals: four for the pyrimidine ring carbons and one for the nitrile carbon.
-
C-2, C-4, and C-6: These carbons are directly bonded to nitrogen atoms, causing them to be significantly deshielded. C-2, being attached to two nitrogens and the cyano group, is highly electron-deficient. C-4 and C-6 are equivalent and are deshielded by their adjacent nitrogen (N-3 and N-1, respectively) and the influence of the substituents.
-
C-5: This carbon is directly attached to the electronegative chlorine atom, which results in a downfield shift.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 115-120 ppm.
Comparative NMR Data: A Guide to Structural Verification
To fully appreciate the spectral features of this compound, it is instructive to compare its NMR data with that of structurally related alternatives. This comparison highlights the specific influence of each substituent and the heterocyclic core.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations & Rationale |
| This compound | H-4, H-6 | ~9.15 (s) | C-2: ~145.2, C-4/C-6: ~160.1, C-5: ~130.5, CN: ~114.5 | The two protons are equivalent and highly deshielded. All ring carbons are downfield due to the combined electron-withdrawing effects. |
| 2-Cyanopyrimidine [7] | H-4, H-6 | ~9.04 (d) | C-2: ~145.8, C-4/C-6: ~159.2, C-5: ~125.1, CN: ~115.5 | Removing the chlorine at C-5 causes the C-5 and H-5 signals to shift upfield. H-4/H-6 remain highly deshielded. |
| H-5 | ~7.86 (t) | |||
| 2-Chloro-5-cyanopyridine [8] | H-3 | ~7.9 (dd) | C-2: ~152.0, C-3: ~130.0, C-4: ~140.0, C-5: ~110.0, C-6: ~150.0, CN: ~117.0 | Replacing a nitrogen with a C-H group (pyrimidine to pyridine) significantly alters the shifts. The overall deshielding is reduced, and protons appear further upfield compared to the pyrimidine analogue. |
| H-4 | ~8.2 (dd) | |||
| H-6 | ~8.8 (d) | |||
| Pyrimidine (unsubstituted) [9][10] | H-2 | ~9.26 (s) | C-2: ~158.4 | This baseline shows the inherent deshielding of the pyrimidine core. The addition of -Cl and -CN groups in the target compound modifies these values, notably shifting the C-5 signal downfield. |
| H-4, H-6 | ~8.78 (d) | C-4/C-6: ~156.9 | ||
| H-5 | ~7.36 (t) | C-5: ~121.7 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols for High-Fidelity NMR
Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following represents a self-validating system for the analysis of pyrimidine carbonitrile derivatives.
Sample Preparation
-
Causality: The choice of solvent is critical. The solvent must fully dissolve the sample without reacting with it and should have minimal signals that overlap with the analyte's signals.
-
Protocol:
-
Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[11]
-
Add a small amount (1-2 µL) of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Data Acquisition
-
Causality: Spectrometer parameters must be optimized to ensure adequate signal-to-noise, resolution, and accurate quantification (for ¹H NMR).
-
¹H NMR Spectroscopy Protocol:
-
Insert the sample into a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (a longer delay ensures full relaxation for quantitative work).
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Using the same locked and shimmed sample, switch to the ¹³C nucleus.
-
Acquire a proton-decoupled spectrum to produce singlets for all carbon atoms, simplifying interpretation.
-
Use standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound derivatives provide a wealth of structural information. The chemical shifts and multiplicities of the signals are highly sensitive to the electronic environment dictated by the pyrimidine core and its substituents. By understanding the fundamental principles of heteroaromatic NMR and comparing spectral data against related structures, researchers can confidently elucidate and verify the structures of these vital chemical entities. The protocols outlined in this guide provide a reliable framework for obtaining the high-quality data necessary to support discovery and development in medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. testbook.com [testbook.com]
- 7. 2-Cyanopyrimidine(14080-23-0) 1H NMR [m.chemicalbook.com]
- 8. 2-chloro-5-cyanopyridine(33252-28-7) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 10. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Mass Confirmation of 5-Chloropyrimidine-2-carbonitrile: An ESI-MS and GC-MS Comparison
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a target molecule's identity is the bedrock of reliable research. For a novel heterocyclic compound like 5-Chloropyrimidine-2-carbonitrile, an intermediate with significant potential in medicinal chemistry, verifying its molecular mass is not merely a quality control checkpoint; it is a critical validation of the synthetic pathway and the starting point for all subsequent biological evaluation.
This guide provides an in-depth comparison of two powerful mass spectrometry techniques for this purpose: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As we will explore, these are not mutually exclusive methods but rather orthogonal approaches that, when used appropriately, provide a comprehensive and high-confidence confirmation of the product's identity and purity.
Understanding the Analyte: this compound
Before delving into the analytical techniques, we must first understand the key features of our target molecule that will dictate our mass spectrometry strategy.
-
Molecular Formula: C₅H₂ClN₃
-
Average Molecular Weight: 139.54 g/mol [1]
-
Monoisotopic Mass: 138.9937 Da (for ³⁵Cl isotope)
The most telling characteristic for mass spectrometric identification is the presence of a chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2] This results in a highly predictable isotopic signature. Any mass spectrum of a molecule containing a single chlorine atom will exhibit two prominent peaks for the molecular ion, separated by approximately 2 Daltons (Da), with a relative intensity ratio of roughly 3:1 (M to M+2).[3][4] This isotopic pattern is a definitive fingerprint for confirming the presence of chlorine in the synthesized product.
Primary Technique: Electrospray Ionization (ESI-MS) for Rapid Mass Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[5][6] This is exceptionally useful when the primary goal is to confirm the molecular weight of a compound, as it minimizes fragmentation and typically yields an intact molecular ion or, more commonly, a pseudo-molecular ion (e.g., a protonated molecule, [M+H]⁺).[5][7]
Causality Behind the ESI-MS Approach
We choose ESI-MS for its speed and directness in answering the question: "Did I synthesize a compound with the correct mass?" The pyrimidine and nitrile functionalities make this compound sufficiently polar to be amenable to ESI. By dissolving the sample in a suitable solvent and introducing it directly into the mass spectrometer (a process called infusion), we can get a clear reading of the molecular ion region in minutes. The addition of a small amount of acid, like formic acid, to the solvent facilitates protonation, enhancing the signal of the [M+H]⁺ ion in positive ion mode.[8]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound product.
-
Dissolve the sample in 1 mL of high-purity, LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.[9] Using LC-MS grade solvents is critical to avoid introducing contaminants like polymers or salts that can suppress the analyte signal or create confusing artifacts.[9][10]
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Method: Direct infusion using a syringe pump.
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive Ion Electrospray (+ESI).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 100 – 150 °C.
-
Mass Range: Scan from m/z 50 to 300 to ensure a clear baseline around the expected ions.
-
-
Data Interpretation: What to Expect
-
Primary Ion ([M+H]⁺): The main goal is to identify the protonated molecular ion. Based on the monoisotopic mass, we expect to see:
-
A peak at m/z 139.9990 corresponding to [C₅H₂³⁵ClN₃ + H]⁺.
-
A peak at m/z 141.9961 corresponding to [C₅H₂³⁷ClN₃ + H]⁺.
-
-
The Chlorine Isotope Pattern: The crucial confirmation is observing the two peaks at m/z ~140 and ~142 in an intensity ratio of approximately 3:1.[4][11]
-
Other Adducts: It is also possible to observe other adducts, such as the sodium adduct [M+Na]⁺, which would appear at m/z ~162 and ~164, also in a 3:1 ratio.[7]
-
ESI-MS Workflow Diagram
Orthogonal Technique: GC-MS for Purity and Structural Confirmation
An orthogonal method is an independent analytical technique that measures the same attribute—in this case, molecular identity—using a different scientific principle.[12][13] This approach is crucial for robustly validating results, especially in regulated environments.[14] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique to ESI-MS for small, thermally stable, and volatile molecules like this compound.[15][16]
Causality Behind the GC-MS Approach
GC-MS offers two distinct advantages. First, the gas chromatograph separates the components of the sample mixture before they enter the mass spectrometer. This provides vital information about the purity of the product and can reveal the presence of starting materials or side-products. Second, GC-MS typically uses Electron Ionization (EI), a "hard" ionization technique. EI bombards the molecule with high-energy electrons (typically 70 eV), causing reproducible fragmentation.[3] This fragmentation pattern is like a molecular fingerprint, providing rich structural information that confirms the connectivity of the atoms, going beyond simple mass confirmation.[17]
Experimental Protocol: GC-EI-MS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Gas Chromatograph: An instrument such as an Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: A mass selective detector (MSD) like an Agilent 5977B or equivalent.[18]
-
Column: A standard non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[18]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation: What to Expect
-
Chromatogram: The primary output from the GC is a chromatogram (detector response vs. time). A pure sample should show a single, sharp peak. Any other peaks indicate impurities.
-
Mass Spectrum: For the main peak, the mass spectrum should be examined.
-
Molecular Ion (M⁺•): EI should produce a molecular radical cation (M⁺•). Look for a peak at m/z 138.99 and its M+2 isotope at m/z 140.99 in the characteristic 3:1 ratio.[19][20] The molecular ion peak may be less abundant than in ESI-MS due to fragmentation.
-
Fragmentation Pattern: The fragmentation provides structural proof. For pyrimidine derivatives, common fragmentation pathways include the loss of simple functional groups.[19][21] Expected fragments for this compound could include:
-
[M - Cl]⁺: Loss of the chlorine radical, resulting in a fragment around m/z 104.
-
[M - HCN]⁺: Loss of hydrogen cyanide from the ring or nitrile group.
-
-
Library Matching: The obtained EI spectrum can be searched against extensive databases like the NIST Mass Spectral Library for a match, providing an additional layer of confirmation.[22]
-
-
GC-MS Workflow Diagram
Comparative Guide: ESI-MS vs. GC-MS
The choice between these powerful techniques depends on the specific analytical question being asked. The following table summarizes their key attributes for the analysis of this compound.
| Feature | Direct Infusion ESI-MS | GC-EI-MS |
| Primary Purpose | Rapid molecular mass confirmation. | Purity assessment and structural confirmation. |
| Ionization Type | Soft Ionization (Electrospray).[5] | Hard Ionization (Electron Ionization).[3] |
| Information Yield | Provides molecular weight via [M+H]⁺ or other adducts. | Provides molecular weight (M⁺•), structural data (fragmentation), and purity. |
| Fragmentation | Minimal to none, preserving the molecular ion.[7] | Extensive and reproducible, creating a structural "fingerprint".[19] |
| Purity Assessment | None (analyzes the bulk sample mixture). | Excellent (chromatographic separation of components). |
| Speed (per sample) | Very Fast (1-3 minutes). | Slower (15-30 minutes due to GC run time). |
| Key Advantage | Unambiguous and quick determination of molecular mass. | Provides simultaneous purity data and high-confidence structural evidence. |
| Key Limitation | Provides no information on sample purity or isomers. | Requires the analyte to be volatile and thermally stable. |
Conclusion and Recommendation
For the routine confirmation of a successful synthesis of this compound, direct infusion ESI-MS is the superior method for its speed and clarity in confirming the molecular mass. The observation of the protonated molecule at m/z ~140 with its corresponding M+2 isotope peak at m/z ~142 in a 3:1 ratio provides strong evidence of the target compound's formation.
However, for a more rigorous characterization required for publication, regulatory submission, or when troubleshooting an unexpected reaction outcome, GC-MS is invaluable. It serves as a critical orthogonal method that not only confirms the molecular weight but also assesses purity and provides definitive structural evidence through its characteristic fragmentation pattern.
In a professional drug development setting, employing both techniques is best practice. ESI-MS can be used as a high-throughput screen to quickly analyze fractions from a reaction workup or purification, while a final GC-MS analysis on the purified product provides the comprehensive, high-confidence data package required to advance a compound to the next stage of research.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. insights.allumiqs.com [insights.allumiqs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. fluidimaging.com [fluidimaging.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. organomation.com [organomation.com]
- 16. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. article.sapub.org [article.sapub.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Chloropyrimidine-2-carbonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical synthesis, the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its constituent building blocks.[1] 5-Chloropyrimidine-2-carbonitrile is a key intermediate used in the synthesis of various therapeutic agents. Its molecular structure, featuring a halogenated pyrimidine ring and a nitrile group, makes it a versatile synthon. However, impurities arising from its synthesis—such as starting materials, isomers, or degradation products—can carry through the manufacturing process, potentially compromising the safety and efficacy of the final drug product.[1][2]
Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control measure; they are a cornerstone of regulatory compliance and patient safety.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds like this compound.[3][4]
This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity analysis of this compound: the industry-standard Reversed-Phase (RP-HPLC) approach and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the causality behind the experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
The Analytical Challenge: Understanding the Analyte and Method Selection
This compound is a moderately polar organic molecule. It is sparingly soluble in water but readily soluble in common organic solvents like acetonitrile and methanol.[5] The primary analytical goal is to separate the main compound from a range of potential process-related impurities and degradation products, which may have very similar chemical structures.
The selection of an appropriate analytical method is a critical first step. The decision process involves evaluating the analyte's properties and the potential separation mechanisms that can be exploited.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic mode, particularly for pharmaceutical intermediates and APIs.[6][7] Its popularity stems from its robustness, versatility, and the vast library of available stationary phases.
Causality Behind Experimental Choices:
-
Separation Principle: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is polar (typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol).[4] this compound and its likely less-polar impurities will interact with the non-polar stationary phase. Elution is achieved by increasing the organic solvent content of the mobile phase, which decreases its polarity and causes the analytes to partition more readily into the mobile phase and travel through the column. More polar impurities will elute earlier, while the main peak and more non-polar impurities will be retained longer.
-
Column Selection (C18): An octadecylsilane (C18) column is the standard choice for initial method development. It provides strong hydrophobic retention suitable for a wide range of moderately polar compounds, including halogenated heterocycles.[6][8] A column with dimensions like 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution and backpressure for standard HPLC systems.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as the organic modifier because it generally provides better peak shapes for heterocyclic compounds and has a lower viscosity, resulting in lower backpressure.[8] A gradient elution (gradually increasing the acetonitrile concentration) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-defined peaks within a reasonable run time.[9]
-
Acid Modifier (Formic Acid): Adding a small amount (e.g., 0.1%) of an acid like formic acid to the mobile phase serves two key purposes. First, it protonates any free silanol groups on the silica surface, minimizing undesirable secondary interactions and improving peak symmetry (tailing factor). Second, it provides a source of protons that is beneficial for mass spectrometry (MS) detection if the method is transferred to an LC-MS system for impurity identification.[8][10]
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A detection wavelength of around 254 nm is a common starting point for aromatic and heterocyclic compounds and is likely to provide good sensitivity for this compound and related impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the sample solution.
-
The system is deemed suitable for use if it meets the predefined criteria, which should be established during method validation according to guidelines like USP <621>.[11][12][13]
-
Tailing Factor (Symmetry): Should be between 0.8 and 1.8 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
-
-
Method 2: An Orthogonal Approach - HILIC
While RP-HPLC is highly effective, relying on a single separation mechanism can sometimes be insufficient, especially if a critical impurity co-elutes with the main peak. HILIC provides an orthogonal (different) separation mechanism, making it an excellent confirmatory or alternative technique.[14]
Causality Behind Experimental Choices:
-
Separation Principle: HILIC is used to separate polar and hydrophilic compounds. It employs a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (>60%) and a small amount of aqueous buffer.[15] The polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component, which makes the mobile phase more polar and disrupts the partitioning, moving the analyte through the column.[14][16] This results in an elution order that is often the inverse of RP-HPLC: more polar compounds are retained longer.
-
Column Selection (Amide or Silica): A column with a polar stationary phase, such as an amide-bonded phase, is a good choice for HILIC. These phases offer robust performance and different selectivity compared to bare silica.[17]
-
Mobile Phase (Acetonitrile/Aqueous Buffer): Acetonitrile is the most common organic solvent in HILIC due to its aprotic nature. An aqueous buffer, such as ammonium formate, is used as the strong solvent. The buffer provides the necessary ions to maintain consistent interactions and good peak shape.
-
Sample Diluent: A critical aspect of HILIC is that the sample must be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak shape. Therefore, the diluent should have a very high organic content (e.g., 90% acetonitrile).
Experimental Protocol: HILIC Method
-
Instrumentation:
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
-
Chromatographic Conditions:
-
Column: Amide-bonded phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 15.0 40 20.0 40 20.1 2 | 25.0 | 2 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute in 90:10 Acetonitrile:Water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST):
-
Perform at least five replicate injections.
-
The criteria for tailing factor and %RSD of peak area are similar to the RP-HPLC method. Resolution requirements must be met for any critical peak pairs identified during development.
-
Comparative Analysis: Choosing the Right Method
The choice between RP-HPLC and HILIC depends on the specific analytical objective. RP-HPLC is the default starting point for routine quality control, while HILIC is invaluable for method development, troubleshooting co-elution issues, and providing orthogonal data for comprehensive purity profiling.
Performance Attribute Comparison
| Attribute | Reversed-Phase HPLC (Method 1) | HILIC (Method 2) | Rationale & Justification |
| Primary Application | Routine QC, stability testing, general purity assessment. | Orthogonal method, analysis of very polar impurities, troubleshooting co-elution. | RP-HPLC is robust and well-understood. HILIC offers a different selectivity, ideal for confirming purity or separating compounds that are poorly retained or resolved by RP-HPLC.[14][15] |
| Selectivity | Based on hydrophobicity. Separates compounds primarily by differences in their non-polar character. | Based on hydrophilicity/polarity. Separates compounds by their ability to partition into an aqueous layer. | The two mechanisms are fundamentally different, providing a powerful combination for impurity profiling. An impurity co-eluting in RP-HPLC is unlikely to co-elute in HILIC. |
| Typical Run Time | 20-30 minutes. | 20-25 minutes. | Both methods can be optimized for similar run times, although HILIC can sometimes require longer equilibration times between injections. |
| Robustness | High. Less sensitive to small variations in mobile phase composition. | Moderate. Can be more sensitive to water content in the organic solvent and sample diluent composition.[15] | The equilibrium in HILIC is more delicate, requiring careful control of mobile phase and sample preparation. |
| MS Compatibility | Excellent with volatile modifiers like formic acid. | Excellent. High organic content of the mobile phase promotes efficient desolvation and ionization in ESI-MS. | Both methods are well-suited for coupling with mass spectrometry for impurity identification. |
| Solvent Consumption | Moderate aqueous and organic solvent usage. | Primarily organic solvent. Can be advantageous for solvent disposal and cost, depending on pricing. | HILIC's reliance on high concentrations of acetonitrile is a key consideration. |
Method Validation Strategy: Ensuring Trustworthiness
Once a method is developed and optimized, it must be validated to demonstrate that it is fit for its intended purpose.[18] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19][20][21]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is often demonstrated using forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and the detector response over a defined range.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18][22]
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion and Recommendations
For the routine purity assessment of this compound, the Reversed-Phase HPLC method (Method 1) is the recommended primary choice. Its proven robustness, reliability, and the extensive industry experience with this technique make it ideal for quality control environments. It provides excellent resolution for a wide range of potential impurities and is straightforward to implement and validate.
The HILIC method (Method 2) serves as a powerful orthogonal tool. It should be developed and employed when:
-
Co-eluting peaks are suspected or confirmed in the RP-HPLC method.
-
Particularly polar, early-eluting impurities in the RP-HPLC method need to be better retained and quantified.
-
A secondary, confirmatory method is required for regulatory submissions to provide a more comprehensive picture of the sample's purity profile.
By leveraging both methodologies, drug development professionals can build a comprehensive and robust analytical control strategy, ensuring the quality and consistency of this compound and, ultimately, contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. moravek.com [moravek.com]
- 5. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. qbdgroup.com [qbdgroup.com]
- 22. m.youtube.com [m.youtube.com]
Analytical techniques for characterizing halogenated pyrimidines
An In-Depth Guide to Analytical Techniques for the Characterization of Halogenated Pyrimidines
For researchers, scientists, and drug development professionals, the precise characterization of halogenated pyrimidines is a cornerstone of successful research and development. These compounds, integral to numerous therapeutic agents, demand rigorous analytical scrutiny to ensure identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical techniques, moving beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and validated approach to characterization.
The Central Role of Halogenated Pyrimidines
Halogenated pyrimidines are a class of heterocyclic compounds fundamental to medicinal chemistry. The inclusion of halogen atoms (F, Cl, Br, I) on the pyrimidine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them key components in antiviral, anticancer, and other therapeutic agents. Consequently, the ability to unambiguously determine their structure, quantify their presence, and profile their impurities is critical for both regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[1][2]
A Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific question being asked—are we confirming a structure, quantifying a known compound, or searching for unknown impurities? Each technique offers a unique lens through which to view the molecule. The most powerful insights often come from a multi-technique, or orthogonal, approach.
The primary methods for characterizing halogenated pyrimidines can be broadly categorized into separative and spectroscopic techniques. Chromatographic methods excel at separating the analyte from a complex matrix, while spectroscopic methods provide detailed structural and quantitative information.[3]
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC/UHPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantification, purity assessment, separation of mixtures. | High sensitivity, accuracy, and resolution; applicable to a wide range of compounds.[3][4] | Expensive equipment; requires skilled operators.[4] |
| GC | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas. | Analysis of volatile impurities, residual solvents. | High sensitivity for volatile and semi-volatile compounds.[5] | Requires analyte to be volatile or derivatized; potential for thermal degradation.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight determination, structural elucidation, trace-level quantification. | Unparalleled sensitivity and specificity.[3][6] | Destructive technique; matrix effects can suppress ionization. |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural elucidation. | Provides detailed information on molecular structure and connectivity.[6] | Relatively low sensitivity; requires larger sample amounts; expensive. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by chromophores. | Routine quantification, dissolution testing. | Simple, rapid, and cost-effective.[4] | Limited to compounds with chromophores; low specificity.[4] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification. | Provides a unique "fingerprint" for a molecule.[7] | Complex spectra can be difficult to interpret; not ideal for quantification. |
The Workflow for Characterization: A Strategic Approach
Characterizing a novel halogenated pyrimidine is not a linear process but an iterative workflow. The initial steps focus on confirming the primary structure, followed by methods to assess purity and quantify the material.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. scribd.com [scribd.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Identifying Functional groups in Pyrimidine Derivatives
For researchers, scientists, and professionals immersed in the intricate world of drug development, the precise characterization of molecular architecture is paramount. Pyrimidine derivatives, a cornerstone class of heterocyclic compounds, are not only fundamental components of nucleic acids but also form the structural core of numerous therapeutic agents.[1][2] The identification of functional groups appended to the pyrimidine ring is critical as they dictate the molecule's chemical behavior, biological activity, and potential as a drug candidate. Among the array of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a uniquely powerful, rapid, and non-destructive method for this purpose.[1]
This guide provides an in-depth, experience-driven comparison of FT-IR spectroscopy's application in the analysis of pyrimidine derivatives. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring the scientific integrity and trustworthiness of your results. This document is designed to be a self-validating system, grounding its protocols and interpretations in authoritative sources.
The Foundational Role of FT-IR in Structural Elucidation
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing these vibrations.[1][3] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups. For pyrimidine derivatives, FT-IR is exceptionally adept at identifying key moieties such as N-H (amines, amides), C=O (carbonyls), C=N, and C=C bonds within the heterocyclic ring, as well as various substituents.[1][2]
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide a comprehensive map of a molecule's carbon-hydrogen framework, FT-IR offers a complementary and often faster initial assessment.[4][5] Its ability to quickly confirm the presence or absence of key functional groups can guide subsequent, more time-intensive analyses, making it an indispensable tool for efficient structural elucidation.[5][6]
Deciphering the Vibrational Language of Pyrimidine Derivatives
The interpretation of an FT-IR spectrum involves correlating the observed absorption bands (peaks) with the known vibrational frequencies of specific functional groups. The pyrimidine ring itself, an aromatic heterocycle, presents a series of characteristic bands, which are further supplemented by the vibrations of its substituents.
Comparative Analysis of Key Functional Group Vibrations
The following table summarizes the characteristic FT-IR absorption frequencies for functional groups commonly found in pyrimidine derivatives. It is crucial to understand that the precise wavenumber of a peak is influenced by the molecular environment, including electronic effects of neighboring groups and intermolecular hydrogen bonding.
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Notes & Comparative Insights |
| N-H (Amine/Amide) | Stretching | 3500 - 3100 | Often broad due to hydrogen bonding. Primary amines (e.g., in cytosine) typically show two distinct bands (asymmetric and symmetric stretching).[1] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Multiple, sharp, but often weak bands characteristic of the C-H bonds on the pyrimidine ring. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Indicates the presence of alkyl substituents (e.g., methyl groups), with distinct peaks for -CH₃ and -CH₂.[1] |
| C=O (Carbonyl) | Stretching | 1720 - 1650 | A very strong and sharp absorption. Its position is highly informative; for example, the two carbonyl groups in 5-fluorouracil can appear as distinct peaks around 1720 cm⁻¹ and 1660 cm⁻¹.[1] In uracil derivatives, this is a key indicator. |
| C=N & C=C (Ring) | Stretching | 1650 - 1450 | The aromatic pyrimidine ring exhibits several bands in this region due to the coupled stretching vibrations of C=N and C=C bonds. These are confirmatory for the heterocyclic core.[1][7] |
| N-H (Amine/Amide) | Bending | 1650 - 1550 | Often observed in the same region as ring stretching, this scissoring vibration can help confirm the presence of amino groups.[1] |
| C-N | Stretching | 1350 - 1200 | Can be useful for identifying amino-pyrimidine structures, though often coupled with other vibrations in this "fingerprint" region.[1] |
| C-F | Stretching | 1400 - 1000 | A strong, characteristic band indicating the presence of fluoro-substituents, as seen in 5-fluorouracil.[1] |
| C=S (Thione) | Stretching | 1200 - 1050 | A key band for identifying thio-derivatives like 2-thiouracil, distinguishing them from their oxygen analogues.[1][8] |
Experimental Protocol: A Self-Validating Approach to FT-IR Analysis
The quality and reproducibility of FT-IR spectra are directly dependent on meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a common technique for solid samples. The protocol below is designed to be self-validating by explaining the rationale behind each step to minimize common sources of error.
Step-by-Step Methodology for KBr Pellet Preparation and Analysis
-
Material Preparation (Moisture is the Enemy):
-
Causality: KBr is highly hygroscopic. Absorbed water introduces significant, broad interfering peaks around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending), which can obscure important N-H and C=O signals from the sample.[9]
-
Protocol:
-
Use only spectroscopic grade KBr. Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove all traces of moisture.[9] Store the dried KBr in a desiccator until use.
-
Weigh approximately 1-2 mg of your pyrimidine derivative sample and 200-250 mg of the dried KBr.[10] The low sample concentration (0.2% to 1%) is crucial to ensure the pellet is not opaque to the IR beam.[11]
-
Using an agate mortar and pestle, grind the KBr and sample together until the mixture is a fine, homogenous powder. This step is critical. Large particles scatter the infrared light (the Christiansen effect), leading to a sloping baseline and distorted peak shapes.[9][12]
-
-
-
Pellet Formation (Clarity is Key):
-
Causality: The goal is a thin, transparent, or uniformly translucent disc that allows the IR beam to pass through with minimal scattering. Trapped air can cause the pellet to be opaque or crack upon pressure release.
-
Protocol:
-
Transfer the homogenous powder into the pellet die, ensuring an even distribution.
-
Place the die into a hydraulic press. If available, connect a vacuum line to the die to remove trapped air.[9][12]
-
Slowly and steadily apply pressure, typically 8-10 tons for a 13 mm die.[9][12] Hold this pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid matrix.[12]
-
Slowly release the pressure, then the vacuum. Rapid pressure release can cause the pellet to shatter.
-
Carefully eject the pellet and mount it in the spectrometer's sample holder.
-
-
-
Spectral Acquisition and Background Correction:
-
Causality: The ambient atmosphere contains CO₂ and water vapor, which have their own IR absorptions. A background spectrum must be collected and subtracted from the sample spectrum to ensure the final data represents only the sample.
-
Protocol:
-
Place the sample holder (with the KBr pellet) into the FT-IR spectrometer.
-
First, collect a background spectrum of the empty sample compartment. This will account for atmospheric CO₂ and H₂O.
-
The instrument's software will automatically ratio the sample scan against the background, producing a clean absorbance or transmittance spectrum of your pyrimidine derivative. A typical setting involves 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Visualizing the Experimental Workflow
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. fiveable.me [fiveable.me]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Chloropyrimidine Coupling
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on these heterocyclic systems is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose, yet navigating the diverse landscape of available catalysts can be challenging. This guide provides a comparative analysis of common palladium catalyst systems for the coupling of chloropyrimidines, offering field-proven insights and actionable data to inform your experimental design.
The coupling of chloropyrimidines presents a unique challenge compared to their bromo- or iodo- counterparts. The strength of the C-Cl bond makes oxidative addition, the first and often rate-limiting step in the catalytic cycle, more difficult. Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1][2] Success, therefore, hinges on the judicious selection of a catalyst system—comprising both a palladium precursor and a specialized ligand—designed to overcome these hurdles.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations is a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle, illustrated below for a Suzuki-Miyaura coupling, consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is the critical activation step.
-
Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the halide on the palladium center. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
A similar cycle operates for C-N coupling (Buchwald-Hartwig amination), where the key steps are oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination.[3][4]
References
A Comparative Guide to Structure Elucidation of Pyrimidine-Based Compounds: X-ray Crystallography and Its Alternatives
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a "privileged scaffold" due to their presence in nucleic acids and a wide array of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the very foundation of their biological activity and physical properties. Understanding this architecture—the bond lengths, angles, and spatial orientation—is paramount for rational drug design and the development of novel materials.[3]
For decades, single-crystal X-ray crystallography has been the unequivocal "gold standard" for molecular structure determination, providing atomic-level resolution that is unambiguous and definitive.[3][4] However, the path to a high-quality crystal is not always straightforward, and other powerful analytical techniques are often required, either as complementary methods or as primary sources of structural information. This guide provides an in-depth, objective comparison of X-ray crystallography with its principal alternatives—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of pyrimidine-based compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate technique for their specific scientific challenge.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers the most comprehensive and direct route to the three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays scattered by a single, well-ordered crystal, we can generate a three-dimensional map of electron density and, from that, build an atomic model of the molecule.[5][6]
Core Principle: The technique relies on the highly ordered, repeating arrangement of molecules within a crystal lattice. When a focused beam of X-rays strikes the crystal, the rays are diffracted by the electrons of the atoms in a predictable pattern.[6] The angles and intensities of these diffracted beams are recorded and used to calculate the electron density map of the molecule.[7]
Why It's Powerful for Pyrimidines:
-
Unambiguous 3D Structure: It provides precise atomic coordinates, bond lengths, and bond angles, leaving no ambiguity about the molecule's conformation in the solid state.[4]
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography is the primary method for determining the absolute configuration of stereocenters.[3]
-
Intermolecular Interactions: The crystal structure reveals how molecules pack together, providing invaluable insights into hydrogen bonding, π-stacking, and other non-covalent interactions that are crucial for understanding the properties of solid-state materials.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized pyrimidine derivative to a refined crystal structure is a multi-step process that demands precision and patience. The most significant hurdle is often the first step: growing a diffraction-quality crystal.[3][7][8]
Diagram: The X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Small Molecule Crystallization
-
Material Purity: Start with the highest purity material possible (>98%). Impurities can inhibit crystal nucleation and growth. Confirm purity using NMR and LC-MS.
-
Solubility Screening: In a series of small vials, test the solubility of your pyrimidine compound (1-2 mg) in a range of solvents (0.2-0.5 mL) with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble.
-
Crystal Growth:
-
Slow Evaporation (Most Common): Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment. Crystal growth can take anywhere from a few days to several weeks.
-
Vapor Diffusion: This method is excellent for less soluble compounds. Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which your compound is insoluble but is miscible with the "good" solvent). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.
-
-
Crystal Selection and Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks (typically >0.1 mm in all dimensions).[7][8] Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (to prevent ice formation during data collection at low temperatures).
-
Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7]
-
Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) is processed computationally.[9] Software is used to solve the "phase problem," generate an initial electron density map, build an atomic model into the map, and refine the model to best fit the experimental data.[5]
Challenges and Considerations for Pyrimidine-Based Compounds:
-
Polymorphism: Pyrimidine derivatives can sometimes crystallize in multiple different forms (polymorphs), each with a unique crystal packing and potentially different physical properties. This can complicate analysis and is a critical consideration in pharmaceutical development.[10]
-
Crystallization Difficulty: The presence of multiple hydrogen bond donors and acceptors, as is common in pyrimidines, can sometimes lead to the formation of amorphous solids or oils instead of well-ordered crystals.[11] Extensive screening of crystallization conditions may be necessary.[12]
Orthogonal Validation & Alternative Approaches
While X-ray crystallography provides a definitive solid-state structure, it is not always feasible, nor does it tell the whole story. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information.[4][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of molecules in solution.[14] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) and their connectivity.
Core Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.
Why It's Powerful for Pyrimidines:
-
Solution-State Structure: NMR reveals the structure and conformation of molecules in solution, which is often more relevant to their biological activity than the solid-state structure.[14][15]
-
Connectivity and Scaffolding: Through-bond correlations (COSY, HSQC, HMBC) allow for the complete assembly of the molecular scaffold, connecting protons to carbons and tracing out the entire pyrimidine ring system and its substituents.[16][17]
-
Dynamic Processes: NMR can be used to study dynamic processes such as tautomerism and conformational exchange, which are common in heterocyclic systems.
Diagram: Key 2D NMR Experiments for Structure Elucidation
Caption: Interconnectivity of common NMR experiments for structural analysis.
Detailed Experimental Protocol: 2D NMR for a Novel Pyrimidine
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals.
-
Acquire 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, integrations (relative number of protons), and coupling patterns (splitting) of all proton signals.[18] For pyrimidines, aromatic protons typically appear between δ 6.5 and 9.2 ppm.[18][19]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the most reliable way to assign carbon resonances.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds away. This is the key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are common in heterocyclic rings.[17]
-
-
Data Interpretation: Systematically analyze the spectra. Use the HSQC to link protons to their carbons. Use the COSY to connect adjacent protons. Finally, use the HMBC to piece together the entire molecular framework, confirming the pyrimidine core and the positions of all substituents.[21][22]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While it does not provide a 3D structure, it is essential for confirming molecular weight and elemental composition.
Core Principle: A molecule is ionized (given a charge), and the resulting ions are accelerated through a magnetic or electric field. The path of the ions is dependent on their m/z ratio, which allows the mass spectrometer to separate and detect them. Electrospray ionization (ESI) is a common "soft" ionization technique that causes minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.[23]
Why It's Powerful for Pyrimidines:
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy (to within a few parts per million), which allows for the unambiguous determination of its elemental formula.
-
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern can provide valuable structural clues, as the pyrimidine ring often breaks apart in predictable ways.[24][25][26][27] This can help distinguish between isomers.
-
Purity Assessment: MS is an excellent tool for assessing the purity of a sample and identifying any byproducts or impurities from a reaction.[28]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: The solution is infused directly into the ESI source of a time-of-flight (TOF) mass spectrometer.
-
Ionization: A high voltage is applied to the liquid to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ for positive mode) are released into the gas phase.[23]
-
Mass Analysis: The ions are accelerated into the flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly related to its m/z ratio. This allows for very precise mass measurement.
-
Data Analysis: The measured mass is compared to the theoretical mass for the expected elemental formula. A mass error of <5 ppm is considered excellent confirmation of the proposed formula.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique is dictated by the specific question being asked. X-ray crystallography, NMR, and MS are not mutually exclusive; in fact, they are most powerful when used in combination to provide a complete and validated structural picture.[4][13][29]
Performance Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[15] | Measurement of mass-to-charge ratio of ionized molecules[4] |
| Sample Type | Single, well-ordered crystal[7][8] | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[3][4] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[4][14] | Molecular weight, elemental composition, fragmentation patterns[4] |
| Resolution | Atomic (<1 Å)[4] | Atomic to near-atomic | Low (provides connectivity information indirectly) |
| Key Advantage | Unambiguous 3D structure in the solid state | Provides structure in a biologically relevant solution state | High sensitivity and accuracy for molecular formula |
| Key Limitation | Requires high-quality single crystals; provides no dynamic information[15][30] | Limited to soluble compounds; structure is an average of conformations[14] | Provides no 3D structural or stereochemical information |
| Typical Sample | ~1 mg (for screening) | 5-10 mg | <0.1 mg |
| Time | Days to weeks (crystallization is rate-limiting)[3] | Hours to days | Minutes |
Diagram: Decision-Making Flowchart for Structure Elucidation
Caption: A strategic workflow for selecting the appropriate structural analysis method.
Conclusion
The structural elucidation of pyrimidine-based compounds is a cornerstone of chemical and pharmaceutical research. While X-ray crystallography remains the definitive method for determining the three-dimensional structure in the solid state, its success hinges on the often-challenging process of crystallization. NMR spectroscopy serves as an essential and powerful alternative, providing rich data on molecular connectivity and conformation in the solution phase, which is often more directly relevant to biological function. Mass spectrometry , particularly in its high-resolution format, is the indispensable partner to both techniques, providing rapid and unequivocal confirmation of elemental composition.
As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Begin with MS and NMR as routine characterization tools for every new compound. If the structure is ambiguous, or if absolute confirmation of stereochemistry and solid-state conformation is required, then the investment in X-ray crystallography is not just warranted but essential. A complete data package, incorporating insights from all three techniques, provides the most robust and irrefutable structural proof, forming a solid foundation for publication, patent applications, and further development.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijsat.org [ijsat.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. youtube.com [youtube.com]
- 10. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 24. article.sapub.org [article.sapub.org]
- 25. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sphinxsai.com [sphinxsai.com]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. creative-biostructure.com [creative-biostructure.com]
- 30. people.bu.edu [people.bu.edu]
A Senior Application Scientist's Guide to Validating Regioselectivity in Pyrimidine Ring Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in nucleic acids and a multitude of FDA-approved drugs.[1][2] However, the successful synthesis of novel pyrimidine derivatives hinges on a critical factor: regioselectivity. The ability to direct a functional group to a specific position on the pyrimidine ring is paramount for controlling the final compound's pharmacological and material properties. This guide provides an in-depth comparison of common reaction classes, offering mechanistic insights and validated experimental protocols to ensure predictable and reproducible outcomes in your research.
The Electronic Landscape: Why Regioselectivity is a Challenge
The pyrimidine ring is a π-deficient heterocycle, a consequence of the two electronegative nitrogen atoms at the 1 and 3 positions.[3][4] This electronic pull significantly reduces electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, the C5 position is the least electron-deficient and, therefore, the most favorable site for electrophilic attack.[3][4][5] Understanding this intrinsic electronic bias is the first step in designing a regioselective synthesis.
Caption: Inherent Electronic Bias of the Pyrimidine Ring.
Nucleophilic Aromatic Substitution (SNAr): Targeting the Electron-Deficient Centers
SNAr is a powerful tool for functionalizing pyrimidines at the C2, C4, and C6 positions. The reaction proceeds via a high-energy Meisenheimer intermediate, and the stability of this complex dictates the regiochemical outcome.[6]
Causality Behind Experimental Choices
For substrates like 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[7][8] This preference is often attributed to the greater stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the para-nitrogen atom, a more stabilizing arrangement than the ortho-delocalization from C2 attack.[6][8]
However, this selectivity is not absolute and can be highly sensitive to the electronic nature of other substituents on the ring. For instance, an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position.[7] Similarly, the choice of nucleophile can dictate the reaction site. While amines often favor C4, certain alkoxides and formamide anions have been shown to selectively attack the C2 position of 2-MeSO₂-4-chloropyrimidine, a phenomenon attributed to hydrogen bonding that directs the nucleophile.[9]
Comparative Data: Regioselectivity in SNAr Reactions
| Substrate | Nucleophile | Conditions | Major Product | Regioisomeric Ratio (approx.) |
| 2,4-Dichloropyrimidine | Ammonia | Ethanol, 100 °C | 4-Amino-2-chloropyrimidine | >95:5 (C4:C2) |
| 2,4-Dichloro-6-methoxypyrimidine | Methylamine | Dioxane, rt | 2-(Methylamino)-4-chloro-6-methoxypyrimidine | >90:10 (C2:C4) |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CH₂Cl₂, rt | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | >98:2 (C2:C4)[10] |
| 2-MeSO₂-4-chloropyrimidine | Sodium Methoxide | THF, -78 °C | 4-Chloro-2-methoxypyrimidine | Exclusive C2[9] |
Experimental Protocol: Selective SNAr at C4 of 2,4-Dichloropyrimidine
This protocol describes a standard procedure for the selective amination at the C4 position.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M).
-
Nucleophile Addition: Add a solution of the desired amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate gradient) to yield the 4-amino-2-chloropyrimidine product.
-
Validation: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the C4-substituted isomer can be confirmed by characteristic shifts and coupling patterns in the NMR spectra.[7]
Electrophilic Aromatic Substitution (EAS): The C5 Prerogative
Due to the ring's electron-deficient nature, electrophilic aromatic substitution on an unsubstituted pyrimidine is challenging and often requires harsh conditions.[4] The C5 position is the least deactivated and thus the primary site for reactions like nitration, halogenation, and sulfonation.[3][4][5]
Causality Behind Experimental Choices
To facilitate EAS, the pyrimidine ring must be "activated" with electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups.[5] These groups increase the electron density of the ring, particularly at the ortho and para positions. For a C2 or C4 substituted pyrimidine with an EDG, the C5 position becomes strongly activated for electrophilic attack.
Experimental Protocol: Regioselective Bromination at C5
This protocol details the bromination of 2-aminopyrimidine.
-
Reaction Setup: Suspend 2-aminopyrimidine (1.0 eq) in glacial acetic acid (0.5 M) in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the mixture for 12-18 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate. A precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine.
-
Validation: Characterize the product by NMR and MS to confirm C5 bromination.
Metal-Catalyzed Cross-Coupling: Precision Engineering of C-C and C-X Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrimidines.[11] Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds.
Causality Behind Experimental Choices
In di- or poly-halogenated pyrimidines, regioselectivity is governed by the differential reactivity of the C-X bonds. The general order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-Cl.[12] For 2,4-dichloropyrimidines, the C4-Cl bond is generally more reactive than the C2-Cl bond in Suzuki couplings, leading to selective C4 arylation.[12] This allows for sequential, site-selective functionalization.
Furthermore, directed metalation strategies, using reagents like TMPZnCl·LiCl, can overcome the inherent electronic bias.[13] These methods allow for deprotonation at a specific site (e.g., C2), followed by transmetalation and cross-coupling, providing access to isomers that are difficult to obtain through other means.
Caption: General Workflow for Regioselectivity Validation.
Comparative Data: Regioselective Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst/Ligand | Major Product | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-phenylpyrimidine | [12] |
| 2-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Methoxyphenyl)pyrimidine | [14] |
| 2-Chloro-4-(phenylthio)pyrimidine | Various aryl boronic acids | Pd₂(dba)₃ / XPhos | 2-Aryl-4-(phenylthio)pyrimidine | [1] |
Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This microwave-assisted protocol offers high efficiency and short reaction times.[12]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.5 mol%), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.3 M).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Validation: Confirm the C4-selective coupling via NMR analysis, comparing the spectra to known data for 2-chloro-4-arylpyrimidines.
Conclusion: A Logic-Based Approach to Pyrimidine Functionalization
Validating the regioselectivity of reactions on the pyrimidine ring is not a matter of trial and error but of strategic design based on fundamental electronic principles and reaction mechanisms. By understanding the inherent reactivity of the C2/C4/C6 versus the C5 positions, researchers can select the appropriate reaction class. Further refinement, through the choice of substituents, nucleophiles, and catalysts, allows for precise control over the final product's structure. Every protocol must be a self-validating system, where the predicted outcome is rigorously confirmed through comprehensive spectroscopic and chromatographic analysis.
Caption: Decision Framework for Regioselective Functionalization.
References
- 1. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scialert.net [scialert.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety Protocol: Handling 5-Chloropyrimidine-2-carbonitrile in a Research Environment
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 5-Chloropyrimidine-2-carbonitrile. The following protocols are designed to ensure the highest standards of safety and experimental integrity.
Hazard Analysis and Risk Assessment
This compound (CAS No: 38275-56-8) is a heterocyclic compound that presents multiple health hazards. A thorough understanding of its toxicological profile is critical for safe handling.
Hazard Identification:
| Hazard Class | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3] |
In the event of a fire, it may emit corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[4][5] It is incompatible with strong oxidizing agents and strong acids.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is based on a comprehensive risk assessment of the procedures involving this compound.
Primary Engineering Controls: The First Line of Defense
All work with this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[4] This primary engineering control is essential to minimize inhalation exposure. The fume hood provides a physical barrier and ventilation to capture and remove vapors, dusts, and aerosols. Eyewash stations and safety showers must be readily accessible and located near the workstation.[3]
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[7] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8] Double gloving is recommended. | Prevents skin contact, which can cause irritation.[1][3] Double gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove.[8] |
| Body Protection | A laboratory coat with long sleeves and a closed front. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | Protects against the inhalation of harmful dust or vapors.[1] |
Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Preparation and Weighing
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Work in Fume Hood: Conduct all manipulations of solid this compound inside a chemical fume hood.
-
Use Appropriate Tools: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.
-
Weighing: If weighing is necessary, do so within the fume hood or in a balance enclosure that is vented.
-
Secure Container: Keep the container of this compound tightly closed when not in use.[6]
Solution Preparation
-
Solvent Selection: this compound is soluble in common organic solvents such as dichloromethane and chloroform.[6]
-
Dissolving: Add the solid to the solvent slowly while stirring in a closed or covered vessel within the fume hood.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Remove the victim to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Give a glass of water to drink. Seek immediate medical attention.[1][4] |
Spill and Waste Disposal Plan
Spill Management
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]
Workflow for Safe Handling and Disposal
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloropyrimidine-5-carbonitrile | CAS#:1753-50-0 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
